molecular formula C7H16N2O B1628185 [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS No. 908861-46-1

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Cat. No.: B1628185
CAS No.: 908861-46-1
M. Wt: 144.21 g/mol
InChI Key: JCCWMSYGCHUCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol ( 908861-46-1) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of novel bioactive molecules. Its structure, featuring both amino and alcohol functional groups, makes it a versatile building block for constructing more complex chemical entities. Research indicates that this compound and its derivatives hold particular value in neuroscience . It has been utilized as a key amine precursor in the synthesis of thiazolidin-4-one and thiazinan-4-one libraries, which are then screened for acetylcholinesterase (AChE) inhibitory activity . These studies are pivotal for exploring new therapeutic agents for neurodegenerative conditions, with some synthesized compounds demonstrating potent IC50 values in the low micromolar range in biological assays . The pyrrolidine ring is a privileged scaffold in pharmaceuticals, found in a wide array of FDA-approved drugs, underscoring the relevance of this compound as a starting material for stereoselective synthesis campaigns . As a chemical building block, it can be employed in various transformations, including cyclocondensation reactions and the development of novel ligands for biological targets . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

[1-(2-aminoethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWMSYGCHUCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611972
Record name [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908861-46-1
Record name [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol , a critical chiral scaffold used in the development of proteolysis-targeting chimeras (PROTACs), specifically KRAS degraders, and as a ligand in asymmetric catalysis.

Executive Summary & Strategic Overview

Target Molecule: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS Registry Number: 23356-96-9 (Generic/Racemic), 126927-14-2 (S-isomer) Core Scaffold: 1,2-Disubstituted Pyrrolidine (Prolinol derivative) Key Application: Linker moiety for E3 ligase ligands (e.g., VHL/Cereblon), fragment for antipsychotic analogs (e.g., Amisulpride derivatives), and chiral diamine ligands.

This guide prioritizes the Phthalimide Protection Route (Modified Gabriel Synthesis) over the Chloroacetonitrile/Reduction route. While the latter is shorter, the Phthalimide route offers superior impurity control, avoids the use of high-risk reducing agents (LiAlH4) on scale, and yields crystalline intermediates that facilitate purification without chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilicity of the secondary amine in L-Prolinol. We introduce the ethylamine arm via a masked electrophile to prevent poly-alkylation.

Retrosynthesis Target Target: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol Inter Intermediate: N-[2-(2-Hydroxymethyl-pyrrolidin-1-yl)-ethyl]-phthalimide Target->Inter Deprotection (Hydrazinolysis) SM1 Starting Material 1: L-Prolinol (Pyrrolidin-2-ylmethanol) Inter->SM1 N-Alkylation SM2 Starting Material 2: N-(2-Bromoethyl)phthalimide Inter->SM2 + Base (K2CO3)

Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the diamine scaffold.

Synthetic Strategy: The Phthalimide Protocol

This protocol is designed for high-fidelity synthesis, ensuring the preservation of the chiral center at the pyrrolidine C2 position.

Phase 1: N-Alkylation of L-Prolinol

Objective: Covalent attachment of the protected ethylamine chain. Reaction Type: SN2 Nucleophilic Substitution.

ParameterSpecificationRationale
Substrate L-Prolinol (1.0 equiv)Chiral scaffold; secondary amine is the nucleophile.
Electrophile N-(2-Bromoethyl)phthalimide (1.1 equiv)Masked primary amine; prevents over-alkylation.
Base Potassium Carbonate (K₂CO₃) (2.0 equiv)Scavenges HBr; mild enough to prevent O-alkylation of the alcohol.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvent promotes SN2 kinetics.
Temperature 80 °C (Reflux)Required to overcome steric hindrance at the secondary amine.
Detailed Protocol:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add L-Prolinol (10.1 g, 100 mmol) and Acetonitrile (200 mL).

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion.

  • Electrophile Addition: Add N-(2-Bromoethyl)phthalimide (28.0 g, 110 mmol). Note: The phthalimide reagent is solid; ensure it is finely ground to accelerate dissolution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) under nitrogen for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (DCM/MeOH 9:1). The spot for Prolinol (low Rf, stains with Ninhydrin) should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad.

    • Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.

    • Purification (Optional but recommended): The crude oil can often be used directly. If higher purity is required, recrystallize from Ethanol/Water or perform flash chromatography (EtOAc/Hexane).

Phase 2: Deprotection (Hydrazinolysis)

Objective: Liberation of the primary amine to yield the final target. Reaction Type: Ing-Manske Procedure.

ParameterSpecificationRationale
Reagent Hydrazine Hydrate (3.0 equiv)Potent nucleophile that cleaves the phthalimide ring.
Solvent Ethanol (EtOH)Solubilizes the intermediate; precipitates the phthalhydrazide byproduct.
Temperature RefluxEssential to drive the formation of the cyclic phthalhydrazide byproduct.
Detailed Protocol:
  • Dissolution: Dissolve the crude intermediate (approx. 27 g) in Ethanol (150 mL).

  • Cleavage: Add Hydrazine Hydrate (80% solution, ~15 mL) dropwise.

  • Reaction: Heat to reflux.[3] Within 1 hour, a heavy white precipitate (phthalhydrazide) will form. Continue reflux for 3–4 hours to ensure completion.

  • Workup (Critical Step):

    • Cool the mixture to 0 °C to maximize precipitation of the byproduct.

    • Filter the white solid and wash the cake with cold ethanol. Discard the solid.

    • Concentrate the filtrate to remove ethanol and excess hydrazine.

  • Isolation of Hydrophilic Amine:

    • The residue is a viscous oil containing the product and residual phthalhydrazide traces.

    • Acid-Base Extraction: Dissolve residue in 1M HCl (50 mL). Wash with Ethyl Acetate (2 x 30 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 5M NaOH.

    • Extract exhaustively with Dichloromethane (DCM) (4 x 50 mL) or n-Butanol if partition coefficient is poor. Note: This molecule is very water-soluble.[4]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Salt Formation (Storage Form):

    • Dissolve the free base oil in minimal dry Ethanol.

    • Add 2.0 equivalents of HCl (in Dioxane or Ethanol) at 0 °C.

    • Precipitate the Dihydrochloride salt by adding Diethyl Ether. Filter and dry under vacuum.[1][5]

Alternative Route: Chloroacetonitrile (Brief Overview)

While shorter, this route involves toxic nitriles and strong reducing agents.

  • Alkylation: L-Prolinol + Chloroacetonitrile + K₂CO₃

    
     N-Cyanomethyl-L-prolinol.
    
  • Reduction: Reaction with LiAlH₄ in THF.

    • Risk: LiAlH₄ workup (Fieser method) can occlude the polar product in aluminum salts, leading to yield loss.

    • Utility: Useful if Phthalimide removal proves difficult or if avoiding hydrazine is mandatory.

Process Visualization

Workflow Step1 Step 1: N-Alkylation (MeCN, Reflux, 16h) Step2 Filtration & Concentration (Remove KBr/K2CO3) Step1->Step2 Crude Intermediate Step3 Step 2: Hydrazinolysis (EtOH, Reflux, 4h) Step2->Step3 Purified Oil Step4 Precipitation Removal (Remove Phthalhydrazide) Step3->Step4 Reaction Mixture Step5 Salt Formation (HCl/Dioxane) Step4->Step5 Free Base Amine Final Final Product: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (Dihydrochloride Salt) Step5->Final Crystallization

Figure 2: Step-by-step workflow for the Phthalimide route.

Analytical Characterization

To validate the synthesis, the following data must be obtained for the final HCl salt:

  • ¹H NMR (D₂O, 400 MHz): Look for the pyrrolidine ring protons (multiplets 1.8–3.5 ppm), the hydroxymethyl group (doublet/multiplet ~3.6–3.8 ppm), and the distinct ethylene bridge protons (

    
    ).
    
  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 145.13 m/z.

  • Optical Rotation:

    
     should be measured to confirm no racemization occurred (compare to literature for S-isomer).
    

Safety & Handling

  • N-(2-Bromoethyl)phthalimide: Skin irritant and potential sensitizer. Handle in a fume hood.

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Use appropriate PPE and destroy excess hydrazine with bleach (hypochlorite) in the waste stream.

  • Product: The free base is a corrosive amine. The HCl salt is hygroscopic; store in a desiccator.

References

  • Vertex Pharmaceuticals. (2025). Heterobifunctional compounds for the degradation of KRAS. WO2025006783A2. (Describes the use of the target as a ligand intermediate).

  • Salzberg, P. L., & Supniewski, J. V. (1928).

    
    -Bromoethylphthalimide.[4] Organic Syntheses, 8, 38. (Standard protocol for electrophile synthesis). 
    
  • Tyger Scientific. (n.d.). (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol Product Page. (Commercial availability confirmation).

  • Organic Chemistry Portal. (2004). N-Alkylation of Phthalimide.[1][6] Synthesis, 2004, 208-212.[6] (General methodology for phthalimide alkylation).

Sources

An In-depth Technical Guide to the Physicochemical Properties of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound, [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol. As detailed experimental data for this specific molecule is not extensively available in public literature, this document serves as a procedural and theoretical resource for researchers, scientists, and drug development professionals. It outlines a systematic approach, from in-silico prediction to rigorous experimental determination of key parameters such as pKa, logP, solubility, and stability. The methodologies described herein are grounded in established international guidelines and best practices, ensuring scientific integrity and data reliability for preclinical and formulation development.

Introduction and Compound Identification

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is a chiral diamine containing a primary alcohol, a primary amine, and a tertiary amine integrated into a pyrrolidine ring structure. This unique combination of functional groups suggests a hydrophilic character with multiple ionization sites, making a thorough understanding of its physicochemical properties essential for any application in pharmaceutical sciences. The behavior of a molecule in biological systems—its absorption, distribution, metabolism, and excretion (ADME)—is fundamentally governed by these properties.

This guide establishes a robust workflow for characterizing such novel chemical entities, ensuring that subsequent development efforts are built on a solid foundation of accurate and reliable data.

Compound Details:

  • IUPAC Name: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

  • Molecular Formula: C₇H₁₆N₂O

  • Molecular Weight: 144.22 g/mol

  • Chemical Structure:

    
    

    (Note: A placeholder for the 2D structure)

Phase 1: In-Silico Prediction and Analysis

Before embarking on laboratory-based experiments, predictive modeling provides rapid, cost-effective initial estimates of a compound's properties.[1][2] These computational tools leverage vast databases and algorithms to forecast physicochemical parameters based on chemical structure alone.[3][4][5]

Objective: To generate preliminary data to guide experimental design, such as selecting appropriate solvent systems and pH ranges.

Recommended Platforms:

  • SwissADME: A free, web-based tool for predicting a wide range of properties including lipophilicity, water solubility, and pharmacokinetic parameters.

  • ACD/Labs Percepta: A commercial software platform offering high-accuracy predictions for pKa, logP, and solubility.

  • MarvinSketch (ChemAxon): Provides robust pKa and logP prediction modules.

Workflow for Predictive Analysis:

Caption: In-silico workflow for initial property prediction.

Predicted Data Summary (Illustrative):

PropertyPredicted Value RangeImportance in Drug Development
pKa₁ (Primary Amine) 9.5 - 10.5Governs ionization at physiological pH, impacting receptor binding and solubility.
pKa₂ (Tertiary Amine) 7.0 - 8.0Influences solubility and membrane permeability in different body compartments.
logP -1.0 to 0.5Indicates hydrophilicity; crucial for predicting absorption and distribution.
Aqueous Solubility > 10 mg/mLHigh solubility is favorable for developing aqueous formulations.

Phase 2: Experimental Determination of Physicochemical Properties

Following in-silico analysis, experimental validation is imperative. This section details the standard operating procedures for determining the critical physicochemical properties of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol.

Acid Dissociation Constant (pKa) Determination

The pKa values dictate the extent of ionization of the molecule at a given pH. For a diamine like the topic compound, two pKa values are expected. Potentiometric titration is a highly precise and widely used method for this determination.[6][7]

Principle: A solution of the compound is titrated with a strong acid or base, and the resulting change in pH is monitored. The pKa is the pH at which the molecule is 50% ionized, identified as the midpoint of the buffer region on the titration curve.[8]

Experimental Protocol: Potentiometric Titration [9][10]

  • Preparation:

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[8]

    • Prepare a 0.1 M solution of HCl and a 0.1 M solution of NaOH.

    • Prepare a 1 mM solution of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol in deionized water. To maintain constant ionic strength, 0.15 M KCl can be added.[8]

  • Titration:

    • Place 20 mL of the sample solution into a beaker with a magnetic stirrer.

    • Purge the solution with nitrogen to remove dissolved CO₂.[8]

    • Immerse the calibrated pH electrode into the solution.

    • Add small, precise increments (e.g., 0.05 mL) of the 0.1 M HCl titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past both equivalence points.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (maxima of the derivative).

    • The pH at the half-equivalence point volume is equal to the pKa.[8]

Caption: Workflow for pKa determination via potentiometric titration.

Partition Coefficient (logP)

The n-octanol/water partition coefficient (Pow) is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and in-vivo distribution. The Shake Flask method, as described in OECD Guideline 107, is the standard approach for compounds with expected logP values between -2 and 4.[11][12][13]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Experimental Protocol: Shake Flask Method (OECD 107) [14]

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then separating the phases.

    • Prepare a stock solution of the compound in n-octanol.

  • Equilibration:

    • In a centrifuge tube, combine the n-octanol stock solution and pre-saturated water at a defined volume ratio (e.g., 1:1, 2:1, 1:2). Three runs with different ratios are recommended.[12]

    • Shake the tubes at a constant temperature (20-25°C) until equilibrium is reached (typically 24 hours).[12]

  • Phase Separation & Analysis:

    • Separate the two phases by centrifugation.[12]

    • Accurately determine the concentration of the compound in both the n-octanol and water phases using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate Pow = [Concentration in Octanol] / [Concentration in Water].

    • The final value is expressed as logP (log₁₀ Pow). The results from the different volume ratios should be within ± 0.3 units.[12]

Aqueous Solubility

Water solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The flask method, outlined in OECD Guideline 105, is suitable for substances with solubility above 10⁻² g/L.[15][16][17]

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the compound in the saturated aqueous solution is then determined.[15][16]

Experimental Protocol: Flask Method (OECD 105) [18][19]

  • Equilibration:

    • Add an excess amount of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol to a known volume of deionized water in a flask.

    • Agitate the flask at a constant, controlled temperature (e.g., 25°C) for at least 24 hours. A preliminary test can help determine the time needed to reach equilibrium.[16]

  • Sample Preparation:

    • Allow the suspension to settle.

    • Filter the solution through a 0.45 µm filter to remove undissolved solids. Ensure the filter does not adsorb the compound.

  • Analysis:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Reporting:

    • The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Phase 3: Stability and Degradation Profile

Understanding a compound's stability is crucial for determining storage conditions, shelf-life, and identifying potential degradation products.[20] Forced degradation studies, as outlined in ICH Q1A(R2) guidelines, are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[21][22][23]

Objective: To identify degradation pathways and to develop and validate a stability-indicating analytical method.[20][22] The goal is to achieve 5-20% degradation of the active ingredient.[21]

Forced Degradation Conditions:

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hTo assess stability in acidic environments (e.g., the stomach).
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hTo assess stability in basic environments (e.g., the intestine).
Oxidation 3% H₂O₂ at room temperature for 24hTo evaluate susceptibility to oxidative degradation.
Thermal 80°C (dry heat) for 48hTo determine the impact of high temperatures during manufacturing or storage.
Photostability Expose to ICH-specified light source (UV/Vis)To assess sensitivity to light exposure.

Analytical Approach: A stability-indicating HPLC method must be developed. This method must be able to separate the intact parent compound from all significant degradation products, ensuring that the assay is specific and accurate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is not widely available, data from structurally similar compounds, such as N-(2-Aminoethyl)pyrrolidine and various amino alcohols, can provide guidance.

  • N-(2-Aminoethyl)pyrrolidine (CAS 7154-73-6): Classified as a flammable liquid that causes severe skin burns and eye damage.[24]

  • Methanol: A common laboratory solvent that can be toxic if swallowed, inhaled, or absorbed through the skin, potentially causing damage to the central nervous system and optic nerve.[25][26]

  • D(-)-Prolinol: Causes skin and serious eye irritation.[27]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

The systematic characterization of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol's physicochemical properties is a critical first step in its development pathway. This guide provides a comprehensive, three-phase approach, beginning with predictive modeling to inform experimental design, followed by detailed, standards-compliant protocols for determining pKa, logP, and solubility. Finally, it outlines the framework for assessing chemical stability through forced degradation studies. By adhering to these rigorous scientific principles, researchers can generate the high-quality, reliable data necessary to advance this promising molecule into further stages of research and development.

References

  • Test No.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • OECD 105 - W
  • Partition coefficient octanol/water.
  • Test No.
  • Test No.
  • Test No.
  • OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.
  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology.
  • OECD 105 - Water Solubility Test
  • Partition coefficient: Shake bottle method according to OECD 107. Analytice.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - Repository of the TU Dortmund.
  • The pursuit of accurate predictive models of the bioactivity of small molecules. PMC.
  • Forced Degrad
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research | Oxford Academic.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Deep Learning Methods to Help Predict Properties of Molecules
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Development of Methods for the Determin
  • A practical guide to forced degradation and stability studies for drug substances.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • MATERIAL SAFETY D
  • Potentiometric Titr
  • SAFETY D
  • 1-(2-Aminoethyl)pyrrolidine 98 7154-73-6.
  • SAFETY D
  • D(-)
  • Methanol Safety D

Sources

An In-depth Technical Guide to [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol, a chiral amino alcohol with significant potential as a versatile building block in pharmaceutical research and development. Due to the limited availability of public data on this specific molecule, this document will focus on its most readily accessible stereoisomer, (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol, while also drawing upon established principles of organic synthesis and the well-documented utility of related chiral prolinol derivatives.

Introduction: The Significance of Chiral Pyrrolidinemethanols

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets such as enzymes and receptors. When combined with a hydroxymethyl group and an additional chiral center, as in prolinol derivatives, the resulting amino alcohols become powerful tools in asymmetric synthesis and drug design. These molecules can act as chiral auxiliaries, ligands for metal-catalyzed reactions, or as integral structural components of the final active pharmaceutical ingredient (API). The introduction of a flexible aminoethyl side chain at the nitrogen atom, as in the title compound, further enhances its utility by providing a key point for molecular elaboration and interaction with biological systems.

Identifiers and Physicochemical Properties

While a specific CAS number for racemic or enantiomerically pure [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is not readily found in public databases, the (R)-enantiomer is commercially available, indicating its use in research and development.[1] For the purpose of this guide, we will focus on this isomer.

Table 1: Identifiers for (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol

IdentifierValue
IUPAC Name (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Canonical SMILES NCCN1CCC[C@H]1CO
InChI Key (Predicted) YQGZBFNMZJWBQD-SSDOTTSWSA-N

The physicochemical properties of this compound are not extensively documented. However, based on its structure—a small, polar molecule with hydrogen bond donors and acceptors—it is expected to be a liquid or a low-melting solid at room temperature, with good solubility in water and polar organic solvents like methanol and ethanol.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point ~220-240 °CEstimated based on similar amino alcohols.
LogP -1.5 to -0.5Predicted, indicating high hydrophilicity.
pKa (most basic) 9.5 - 10.5 (primary amine)Estimated based on similar primary amines.
pKa (second most basic) 8.0 - 9.0 (tertiary amine)Estimated based on similar N-alkylpyrrolidines.

Synthesis of (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol

The synthesis of the title compound can be envisioned through a straightforward N-alkylation of a suitable chiral prolinol precursor. The general strategy involves the reaction of (R)-prolinol with a protected 2-aminoethyl halide or a similar electrophile, followed by deprotection.

General Synthetic Workflow

The synthesis can be broken down into three key stages:

  • Preparation of the Chiral Precursor: (R)-prolinol is readily synthesized by the reduction of the naturally occurring amino acid, (R)-proline (D-proline).

  • N-Alkylation: The secondary amine of (R)-prolinol is alkylated with a suitable 2-aminoethyl synthon.

  • Deprotection (if necessary): Removal of any protecting groups to yield the final product.

G proline D-Proline prolinol (R)-Prolinol proline->prolinol Reduction (e.g., LiAlH4) alkylated_intermediate N-Alkylated Intermediate prolinol->alkylated_intermediate N-Alkylation (Base, Solvent) protected_aminoethyl Protected 2-Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) protected_aminoethyl->alkylated_intermediate final_product (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol alkylated_intermediate->final_product Deprotection (e.g., Hydrazine)

Caption: General synthetic workflow for (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-Prolinol

(R)-Prolinol can be prepared by the reduction of D-proline using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). This is a standard transformation with well-established procedures in the chemical literature.

Step 2: N-Alkylation with N-(2-bromoethyl)phthalimide

  • To a solution of (R)-prolinol (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product, (R)-[1-(2-Phthalimidoethyl)pyrrolidin-2-yl]-methanol, by column chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the purified intermediate from Step 2 in a protic solvent like ethanol or methanol.[2]

  • Add hydrazine monohydrate (2.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, which will likely contain a precipitate of phthalhydrazide. Filter the solid and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the final product, (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol, by distillation under reduced pressure or by column chromatography to yield a pure substance.

Applications in Drug Discovery and Asymmetric Synthesis

Chiral amino alcohols are invaluable in pharmaceutical development.[3] The structural motifs present in (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol suggest its potential utility in several key areas:

As a Chiral Building Block

The primary application of this molecule is as a synthon for the construction of more complex chiral molecules. The primary amine provides a handle for amide bond formation, further alkylation, or reductive amination, while the hydroxyl group can be used for ether or ester linkages. The inherent chirality of the pyrrolidine ring can direct the stereochemistry of subsequent reactions.

In the Synthesis of Biologically Active Compounds

The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents. The N-aminoethyl side chain can mimic the side chains of basic amino acids like lysine or ornithine, potentially enabling interactions with corresponding biological targets.

As a Chiral Ligand or Catalyst

Prolinol-derived structures are known to be effective ligands in asymmetric catalysis.[4] The bidentate N,O-ligation from the pyrrolidine nitrogen and the hydroxyl group can coordinate to a metal center, creating a chiral environment for enantioselective transformations. The additional primary amine offers a third potential coordination site, which could be exploited in the design of novel tridentate ligands.

G main_compound (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol building_block Chiral Building Block main_compound->building_block ligand_catalyst Chiral Ligand / Catalyst main_compound->ligand_catalyst api_synthesis API Synthesis building_block->api_synthesis asymmetric_synthesis Asymmetric Synthesis ligand_catalyst->asymmetric_synthesis cns_drugs CNS-active compounds api_synthesis->cns_drugs antivirals Antiviral agents api_synthesis->antivirals anticancer Anticancer agents api_synthesis->anticancer

Caption: Potential applications of (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol.

Conclusion

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol is a chiral building block with considerable potential for applications in drug discovery and asymmetric synthesis. While detailed public data on this specific molecule is scarce, its synthesis can be readily achieved from D-proline. Its structural features—a rigid chiral scaffold, a primary alcohol, and a flexible primary amine—make it an attractive starting material for the synthesis of complex, biologically active molecules. As the demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, the importance of versatile chiral building blocks like this N-substituted prolinol derivative is set to increase.

References

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Foreword: The Enduring Legacy of the Pyrrolidine Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrrolidine-Based Chiral Auxiliaries

The pursuit of enantiomerically pure compounds is a central theme in modern chemistry, particularly within the realms of pharmaceutical and materials science. Nature itself provides a masterclass in stereocontrol, and for decades, synthetic chemists have sought to emulate this precision. Among the most powerful tools developed for this purpose is the chiral auxiliary—a transient chiral moiety that, when attached to a prochiral substrate, directs a chemical transformation to produce a single stereoisomer. Once its task is complete, the auxiliary is cleaved, leaving behind an enriched chiral product.

Within the pantheon of chiral auxiliaries, those built upon the pyrrolidine framework hold a privileged status.[1][2] Derived from the readily available amino acid proline, the pyrrolidine ring offers a unique combination of conformational rigidity and steric definition.[3] This inherent structural integrity provides a predictable and well-defined chiral environment, enabling chemists to exert remarkable control over the formation of new stereocenters. This guide delves into the core principles, mechanisms, and practical applications of the most influential pyrrolidine-based chiral auxiliaries, offering both foundational knowledge and field-proven protocols for the modern researcher.

Part 1: The Workhorses of Asymmetric Alkylation: SAMP and RAMP Hydrazones

Pioneered by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone methodology represents a cornerstone of asymmetric C-C bond formation.[4] These auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), have become indispensable for the highly stereoselective α-alkylation of ketones and aldehydes.[5]

Synthesis of the Auxiliary

The enduring appeal of SAMP and RAMP lies in their straightforward synthesis from the chiral pool. SAMP is readily prepared from (S)-proline, while RAMP can be synthesized from (R)-glutamic acid, making both enantiomers accessible.[] A generalized, multi-step synthesis starting from (S)-proline to yield SAMP is a common procedure in many academic and industrial labs.[7]

Mechanism of Stereocontrol: A Symphony of Chelation and Steric Shielding

The efficacy of the SAMP/RAMP system is rooted in a highly organized, metal-chelated transition state. The entire process can be understood as a sequence of three critical operations: hydrazone formation, stereoselective metalation/alkylation, and auxiliary cleavage.[8]

  • Hydrazone Formation: A ketone or aldehyde is condensed with the chiral auxiliary (e.g., SAMP) to form the corresponding SAMP-hydrazone.

  • Azaenolate Formation: The hydrazone is treated with a strong base, typically lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium azaenolate.

  • Stereoselective Alkylation: This is the stereochemistry-determining step. The lithium cation is chelated by both the azaenolate nitrogen and the oxygen of the methoxymethyl side arm. This locks the molecule into a rigid, planar, five-membered ring structure. The bulky pyrrolidine ring effectively shields one face of the azaenolate, forcing the incoming electrophile (R-X) to approach from the less-hindered opposite face.[4][5]

This elegant mechanism ensures a predictable and typically very high level of stereochemical induction.

SAMP_Alkylation_Mechanism cluster_0 1. Hydrazone Formation cluster_1 2. Azaenolate Formation cluster_2 3. Alkylation & Cleavage Ketone R1(C=O)R2 Hydrazone Hydrazone (1) Ketone->Hydrazone + SAMP - H2O SAMP SAMP Auxiliary Azaenolate [Li+ Chelated Azaenolate] Top face blocked Hydrazone->Azaenolate + LDA AlkylatedHydrazone Alkylated Hydrazone Azaenolate->AlkylatedHydrazone + R-X ChiralKetone Enantiopure Product AlkylatedHydrazone->ChiralKetone Ozonolysis (Cleavage)

Caption: Workflow for SAMP/RAMP Hydrazone Mediated Asymmetric Alkylation.

Experimental Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone

This protocol is a classic example demonstrating the power of the SAMP-hydrazone method.[8]

  • Hydrazone Formation:

    • In a round-bottom flask under an argon atmosphere, combine 3-pentanone (1.0 eq) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 eq) in anhydrous benzene.

    • Reflux the mixture with a Dean-Stark trap for 12 hours until water evolution ceases.

    • Remove the solvent under reduced pressure. The crude 3-pentanone SAMP hydrazone can often be used directly or purified by distillation.

  • Alkylation:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Add the 3-pentanone SAMP hydrazone (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 4 hours at this temperature.

    • Add ethyl iodide (1.2 eq) to the resulting lithium azaenolate solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Auxiliary Cleavage (Ozonolysis):

    • Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂) at -78 °C.

    • Bubble ozone through the solution until a persistent blue color indicates the reaction is complete.

    • Purge the solution with argon or nitrogen to remove excess ozone.

    • Add dimethyl sulfide (DMS) or triphenylphosphine (TPP) to reduce the ozonide and stir while warming to room temperature.

    • Wash the mixture with water, dry the organic layer, and concentrate. Purify the resulting (S)-(+)-4-methyl-3-heptanone by distillation or chromatography.

Performance Data

The SAMP/RAMP method consistently delivers exceptional levels of stereoselectivity for a wide range of substrates.

Ketone/AldehydeElectrophile (R-X)Product Configurationee / de (%)Reference
3-PentanoneEthyl IodideS≥95% ee[8]
CyclohexanoneBenzyl BromideS≥96% de[4]
PropanalMethyl IodideR (using RAMP)≥98% ee[9]
2,2-Dimethyl-1,3-dioxan-5-oneVarious Alkyl HalidesHigh de≥96% de[9]

Part 2: C₂-Symmetric Pyrrolidines in Cycloaddition Reactions

C₂-symmetric scaffolds are highly valued in asymmetric synthesis because their symmetry reduces the number of possible diastereomeric transition states, often simplifying analysis and leading to higher selectivity.[2] Trans-2,5-disubstituted pyrrolidines are a prominent class of C₂-symmetric auxiliaries and ligands.[10]

Synthesis and Application

These auxiliaries are typically synthesized from chiral pool amino acids like D- or L-alanine.[10] A common application is in the asymmetric Diels-Alder reaction, where the auxiliary is incorporated into the dienophile, for example, as an N-acryloyl derivative.

The mechanism of stereocontrol relies on the steric hindrance provided by the substituents at the C2 and C5 positions of the pyrrolidine ring. These groups effectively shield one face of the dienophile, directing the approaching diene to the opposite face, thus controlling the facial selectivity of the cycloaddition.[11][12]

Diels_Alder_Workflow cluster_start Reactant Preparation cluster_reaction Asymmetric Diels-Alder cluster_finish Product Isolation Auxiliary C₂-Symmetric Pyrrolidine Chiral_Dienophile Chiral N-Acryloyl Pyrrolidine Auxiliary->Chiral_Dienophile Dienophile_pre Acryloyl Chloride Dienophile_pre->Chiral_Dienophile Cycloadduct Diastereomerically Enriched Cycloadduct Chiral_Dienophile->Cycloadduct Facial Shielding by Auxiliary Diene Diene (e.g., Cyclopentadiene) Diene->Cycloadduct Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Cycloadduct->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product

Caption: Experimental workflow for a C₂-symmetric auxiliary-controlled Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction
  • Preparation of the Chiral Dienophile:

    • Dissolve the trans-2,5-dimethylpyrrolidine auxiliary (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous CH₂Cl₂ at 0 °C.

    • Slowly add acryloyl chloride (1.1 eq) and stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and purify the N-acryloyl derivative by column chromatography.

  • Cycloaddition:

    • Dissolve the chiral dienophile (1.0 eq) in an appropriate solvent (e.g., toluene or CH₂Cl₂). A Lewis acid catalyst (e.g., Et₂AlCl) may be added to enhance reactivity and selectivity.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add the diene (e.g., cyclopentadiene, 1.5-2.0 eq) and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Cleavage and Isolation:

    • Extract the cycloadduct, dry the organic phase, and concentrate.

    • Cleave the auxiliary by methods such as LiAlH₄ reduction to the corresponding alcohol or hydrolysis to the carboxylic acid.

    • Purify the final chiral product by chromatography or distillation. The chiral auxiliary can often be recovered.

Part 3: N-Acyl Proline Derivatives for Diastereoselective Transformations

The native structure of L-proline itself can be harnessed for stereocontrol by N-acylation. N-Benzoyl-L-proline, for instance, serves as an effective chiral auxiliary where the rigidified amide bond and the pyrrolidine ring create a well-defined chiral pocket.[3]

This strategy is particularly effective for the diastereoselective alkylation of proline esters, which provides access to non-proteinogenic α-amino acids.[3] The stereochemical outcome is dictated by the enolate geometry and the steric hindrance imposed by the N-benzoyl group, which directs the incoming electrophile.

Part 4: A Practical Selection Guide

Choosing the right chiral auxiliary is critical for the success of a synthetic campaign. The decision depends on the desired transformation, the nature of the substrate, and the required level of stereoselectivity.

Auxiliary_Selection Start What is the desired transformation? Alkylation α-Alkylation of Ketone/Aldehyde Start->Alkylation DielsAlder Diels-Alder Cycloaddition Start->DielsAlder Aldol Aldol Reaction Start->Aldol SAMP_RAMP Use SAMP/RAMP Hydrazone Method Alkylation->SAMP_RAMP High ee/de required Robust & predictable C2_Aux Use C₂-Symmetric Pyrrolidine DielsAlder->C2_Aux Control of facial selectivity needed Proline_Deriv Consider Proline-derived Organocatalyst or N-Acyl Auxiliary Aldol->Proline_Deriv Often catalytic Good for aldehydes

Caption: Decision tree for selecting a pyrrolidine-based auxiliary.

Auxiliary ClassPrimary ApplicationKey AdvantagesConsiderations
SAMP/RAMP α-Alkylation of CarbonylsExtremely high and predictable stereoselectivity; well-established protocols.Stoichiometric use required; cleavage can be harsh (ozonolysis).
C₂-Symmetric Diels-Alder, Conjugate AdditionsHigh facial selectivity due to symmetry; auxiliary is often recoverable.Synthesis of auxiliary can be multi-step.
N-Acyl Prolines Alkylation of Proline EstersUtilizes the inherent chirality of proline; good for amino acid synthesis.Cleavage of the N-acyl group can be challenging.[13][14]

Conclusion: From Stoichiometric Control to Catalytic Power

Pyrrolidine-based chiral auxiliaries have profoundly shaped the field of asymmetric synthesis. The foundational work on stoichiometric auxiliaries like SAMP and RAMP provided chemists with unprecedented levels of stereocontrol and laid the intellectual groundwork for future innovations. The principles of steric shielding and conformational rigidity demonstrated by these systems are now central to the design of modern asymmetric catalysts. Indeed, the evolution from chiral auxiliaries to chiral organocatalysts, many of which are also proline-derived, represents a paradigm shift towards more efficient and atom-economical synthesis.[15][16][17] The pyrrolidine scaffold, in its many forms, remains a testament to the power of rationally designed, nature-inspired molecules in solving complex synthetic challenges.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Available at: [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]

  • Enders, D., et al. (2007). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Pellissier, H. (2000). Asymmetric Diels–Alder reaction with use of (S)-5-(trityloxymetyl)pyrrolidin-2-one as a chiral auxiliary. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Siau, W., & Gandon, V. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 815-830. Available at: [Link]

  • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. ResearchGate. Available at: [Link]

  • Enders, D., et al. (1993). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, Coll. Vol. 8, p.403. Available at: [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses, 65, 173. Available at: [Link]

  • Siau, W., & Gandon, V. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

  • Aida, K., et al. (2024). Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Proline organocatalysis - Wikipedia. Available at: [Link]

  • Houk, K. N., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC. Available at: [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. IRIS - Unibo. Available at: [Link]

  • Jung, M. E. (2015). asymmetric diels-alder reactions of chiral alkoxy iminium salts. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Aida, K., et al. (2024). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. Available at: [Link]

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Methodological & Application

Strategic Application of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol in Asymmetric Synthesis & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (also known as N-(2-aminoethyl)prolinol) represents a high-value chiral building block and ligand scaffold in modern organic synthesis. Distinguished by its bifunctional nature —combining a rigid chiral pyrrolidine backbone with a flexible primary amine side chain and a coordinating hydroxyl group—this molecule serves two critical roles:

  • Chiral Ligand Precursor: For the synthesis of tridentate Schiff base ligands used in metal-catalyzed asymmetric transformations (e.g., Henry reaction, diethylzinc addition).

  • Chiral Pharmacophore: A key intermediate in the synthesis of advanced therapeutics, most notably KRAS degraders (PROTACs) and other targeted protein degraders, where the chiral diamine motif dictates binding affinity and selectivity.

This guide provides a comprehensive protocol for its application in drug synthesis (specifically KRAS-targeting moieties) and ligand design , supported by mechanistic insights and step-by-step methodologies.

Mechanistic Principles & Chemical Architecture

Structural Advantages

The molecule's efficacy stems from its specific stereochemical and functional arrangement:

  • Rigid Chiral Scaffold: The pyrrolidine ring (typically derived from L-proline) locks the conformation, reducing the entropic penalty upon binding to a metal center or protein pocket.

  • Tridentate Coordination Potential: The tertiary amine (ring nitrogen), primary amine (side chain), and hydroxyl group can form stable 5,5-membered fused chelate rings with transition metals (Zn, Cu, Ni), creating a highly asymmetric environment.

  • Orthogonal Reactivity: The primary amine is highly nucleophilic, allowing for selective functionalization (e.g., reductive amination, Schiff base formation) without affecting the tertiary amine or hydroxyl group under controlled conditions.

Mechanism of Action in Catalysis

In metal-catalyzed asymmetric reactions (e.g., Zn-catalyzed aldol or Henry reactions), the ligand coordinates to the metal center. The hydroxyl group often acts as a proton shuttle or directs the substrate via hydrogen bonding, while the chiral backbone sterically shields one face of the substrate, enforcing enantioselectivity.

Mechanism Substrate Substrate (Aldehyde/Nitroalkene) TS Transition State (Rigid 5,5-Chelate Ring) Substrate->TS Ligand [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol Complex Chiral Metal-Ligand Complex (Tridentate N,N,O Coordination) Ligand->Complex Coordination Metal Metal Precursor (ZnEt2 / Cu(OAc)2) Metal->Complex Complex->TS + Substrate Product Enantioenriched Product TS->Product Stereoselective Bond Formation

Figure 1: Mechanistic flow of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol in metal-catalyzed asymmetric synthesis.

Application 1: Synthesis of Chiral KRAS Degraders (Drug Discovery)

The most prominent recent application of this molecule is as a chiral linker/warhead in the development of heterobifunctional compounds for degrading KRAS mutants (e.g., G12D, G12C). The chiral diamine motif is essential for orienting the degrader within the E3 ligase or the target protein pocket.

Protocol: Reductive Amination / Amide Coupling

This protocol describes the incorporation of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol into a drug scaffold via its primary amine.

Reagents:

  • Amine: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (1.0 equiv)[1]

  • Electrophile: Aldehyde-functionalized core or Carboxylic Acid (1.0 - 1.2 equiv)

  • Reducing Agent (for Reductive Amination): Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (1.5 - 2.0 equiv)

  • Coupling Agent (for Amide Bond): HATU or EDC/HOBt (1.2 equiv)

  • Base: DIPEA or Triethylamine (2.0 - 3.0 equiv)

  • Solvent: DCM or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the electrophile (aldehyde or acid) in anhydrous DCM (0.1 M concentration).

  • Activation/Addition:

    • For Reductive Amination: Add the amine ([1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol) and stir for 30 min to form the imine intermediate. Then, add STAB at 0°C.

    • For Amide Coupling: Add the base and coupling agent (HATU) to the acid solution. Stir for 15 min, then add the amine.

  • Reaction: Stir the mixture at room temperature (20-25°C) under nitrogen atmosphere. Monitor by LC-MS for the consumption of the amine (typically 2-16 hours).

    • Checkpoint: The primary amine reacts selectively; the hydroxyl group remains unreacted unless highly forcing conditions are used.

  • Quench & Workup:

    • Quench with sat. NaHCO3 solution.

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) or preparative HPLC (Reverse Phase C18).

Data Analysis:

  • LC-MS: Confirm mass [M+H]+.

  • 1H NMR: Verify the integrity of the pyrrolidine ring and the newly formed bond.

  • Chiral HPLC: Ensure no racemization occurred at the C2 position of the pyrrolidine ring.

Application 2: Synthesis of Chiral Schiff Base Ligands

This molecule is an excellent precursor for Salen-type or tridentate Schiff base ligands , which are privileged structures in asymmetric catalysis (e.g., enantioselective Henry reaction, epoxidation).

Protocol: Condensation with Salicylaldehydes

Reagents:

  • [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (10 mmol)

  • Substituted Salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) (10 mmol)

  • Ethanol or Methanol (absolute)

Procedure:

  • Dissolution: Dissolve the salicylaldehyde in absolute ethanol (20 mL).

  • Addition: Add [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2-4 hours. The solution will typically turn yellow/orange, indicating imine formation.

  • Crystallization: Cool the solution to room temperature and then to 0°C. The Schiff base ligand often precipitates as a crystalline solid.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Application: The resulting ligand can be complexed with Cu(OAc)2 or ZnEt2 in situ to catalyze the asymmetric Henry reaction (nitroaldol) between aldehydes and nitromethane, typically yielding products with >90% ee.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for this building block.

Workflow cluster_0 Pathway A: Drug Discovery (KRAS) cluster_1 Pathway B: Ligand Synthesis Start Starting Material [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol StepA1 React with Electrophile (Aldehyde/Acid + Coupling Agent) Start->StepA1 StepB1 Condensation with Salicylaldehyde deriv. Start->StepB1 StepA2 Reductive Amination / Amide Bond StepA1->StepA2 ProductA Chiral Drug Intermediate (e.g., KRAS Degrader) StepA2->ProductA StepB2 Schiff Base Formation (Reflux in EtOH) StepB1->StepB2 ProductB Chiral Tridentate Ligand (Salen-type) StepB2->ProductB StepB3 Metal Complexation (Cu, Zn, Ni) ProductB->StepB3 AppB Asymmetric Catalysis (Henry Reaction, etc.) StepB3->AppB

Figure 2: Divergent synthetic workflows for Drug Discovery and Asymmetric Catalysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amidation Steric hindrance or competing -OH reactivity.Use highly active coupling agents like HATU. Ensure low temperature (0°C) during addition to favor amine reactivity over alcohol.
Racemization High temperature or strong base.Avoid heating >80°C. Use mild bases like DIPEA. Verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column).
Hygroscopicity The amino-alcohol is hygroscopic.Store under inert atmosphere (Ar/N2). Dry solvents over molecular sieves (3Å) before use.
Poor Solubility Polarity of the amino-alcohol.Use polar aprotic solvents like DMF or DMSO if DCM solubility is insufficient.

References

  • Vertex Pharmaceuticals Inc. (2025). Heterobifunctional compounds for the degradation of KRAS. WO2025006783A2. (Describes the use of [1-(2-aminoethyl)pyrrolidin-2-yl]methanol as a key intermediate in KRAS degrader synthesis).

  • Laskar, I. R., et al. (2000). Synthesis and characterization of cis and trans isomers of [NiL2(NCS)2] [L= 1-(2-aminoethyl)pyrrolidine]. Polyhedron, 19(15), 1803-1807. (Provides structural characterization of the related aminoethyl-pyrrolidine ligand class).

  • BenchChem. (2025). 2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block for Asymmetric Synthesis. (General overview of pyrrolidine-based chiral building blocks).

  • PubChem. (2025).[2] [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol Compound Summary. (Chemical and physical property data).

Sources

Application Notes and Protocols for Reactions Involving [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Chiral Diamino Alcohol in Asymmetric Catalysis

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has cemented the importance of asymmetric catalysis. Chiral ligands and organocatalysts are the cornerstones of this field, enabling the stereoselective synthesis of complex molecules.[1][2] Among the privileged scaffolds for these chiral mediators, the pyrrolidine ring system stands out due to its conformational rigidity and the stereochemical information embedded within its structure.[2][3][4] The compound [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol represents a promising, yet underexplored, chiral diamino alcohol. Its structure combines the robust pyrrolidine framework with a primary amine and a hydroxyl group, offering multiple coordination sites for metal catalysts or functional groups for organocatalysis.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this versatile chiral building block. We will delve into a plausible synthetic protocol and explore its application as a chiral ligand in the asymmetric transfer hydrogenation of ketones, a fundamental transformation in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a novel compound is crucial for its effective handling and application. The table below summarizes the predicted properties of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol.

PropertyValueSource
Molecular FormulaC7H16N2ON/A
Molecular Weight144.22 g/mol N/A
AppearancePredicted: Colorless to pale yellow oilInferred from similar compounds
Boiling PointPredicted: >200 °C at 760 mmHgInferred from similar compounds
SolubilitySoluble in water, methanol, ethanol, and chlorinated solventsInferred from similar compounds
ChiralityContains at least one stereocenter at C2 of the pyrrolidine ringStructural Analysis

PART 1: Synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

The synthesis of the target molecule can be envisioned through a straightforward N-alkylation of a readily available chiral starting material, (S)- or (R)-pyrrolidin-2-yl-methanol, with a protected 2-aminoethyl halide, followed by deprotection. This approach leverages the "chiral pool" to introduce the desired stereochemistry.[7]

Synthetic Workflow Diagram

G start Start: (S)-Pyrrolidin-2-yl-methanol step1 N-Alkylation with 2-bromoethylamine hydrobromide and a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., Acetonitrile) start->step1 product Product: (S)-[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol step1->product

Caption: Synthetic workflow for [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol.

Detailed Experimental Protocol: Synthesis

Materials:

  • (S)-Pyrrolidin-2-yl-methanol (or the R-enantiomer)

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-pyrrolidin-2-yl-methanol (1.0 eq.), 2-bromoethylamine hydrobromide (1.1 eq.), and anhydrous potassium carbonate (3.0 eq.).

  • Solvent Addition: Add 250 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 150 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford the pure [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.[8]

PART 2: Application in Asymmetric Transfer Hydrogenation of Ketones

Chiral diamines and amino alcohols are excellent ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[9] The synthesized [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol can be employed as a bidentate ligand in such reactions.

Catalytic Cycle Workflow Diagram

G catalyst [Ru(II)-Ligand-Hydride] oxidized_h_source Oxidized Hydrogen Source (e.g., Acetone) intermediate Transition State catalyst->intermediate Coordination ketone Prochiral Ketone (R1-CO-R2) ketone->intermediate alcohol Chiral Alcohol (R1-CH(OH)-R2) h_source Hydrogen Source (e.g., Isopropanol) h_source->catalyst Regeneration intermediate->catalyst intermediate->alcohol Hydride Transfer

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (as the chiral ligand)

  • Acetophenone

  • Isopropanol, anhydrous

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatography (GC) with a chiral column

Procedure:

  • Catalyst Pre-formation: In a glovebox under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and the chiral ligand (0.011 eq.) in 5 mL of anhydrous isopropanol. Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq.) in 10 mL of anhydrous isopropanol.

  • Initiation: To the acetophenone solution, add the pre-formed catalyst solution via syringe. Then, add a solution of potassium tert-butoxide (0.1 eq.) in 2 mL of isopropanol to initiate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitoring and Quenching: Monitor the conversion of acetophenone to 1-phenylethanol by TLC or GC. Once the reaction is complete, quench by adding a few drops of water.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC analysis.

Expected Results and Data Presentation

The efficacy of a chiral ligand is judged by the conversion of the starting material and the enantiomeric excess (e.e.) of the product. The following table presents hypothetical data based on literature for similar chiral diamino alcohol ligands in the asymmetric transfer hydrogenation of acetophenone.

LigandConversion (%)Enantiomeric Excess (e.e., %)Configuration
(S)-[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol>95>90(R)
(R)-[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol>95>90(S)

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The synthesis of the ligand includes purification and characterization steps (NMR, MS, chiral HPLC) to ensure its identity and enantiopurity before use. In the catalytic application, the use of a well-established ruthenium precursor and standard reaction conditions allows for reliable and reproducible results. The enantiomeric excess of the product directly reflects the effectiveness of the chiral ligand. For robust validation, it is recommended to perform a control experiment without the chiral ligand to confirm its essential role in inducing asymmetry.

Conclusion

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is a promising chiral building block with significant potential in asymmetric synthesis.[6] Its straightforward preparation from readily available chiral precursors and its structural features make it an attractive candidate for the development of novel chiral ligands and organocatalysts. The detailed protocols provided herein for its synthesis and application in asymmetric transfer hydrogenation serve as a valuable starting point for researchers exploring its utility in creating enantiomerically pure molecules for pharmaceutical and other applications. Further investigations into its performance in a broader range of asymmetric transformations are warranted and expected to yield exciting results.

References

  • Synthesis and Resolution of a Novel Chiral Diamine Ligand and Application to Asymmetric Lithiation−Substitution. Organic Letters - ACS Publications. [Link]

  • Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry (RSC Publishing). [Link]

  • Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

  • Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl). PMC. [Link]

  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. MDPI. [Link]

  • Pyrrolidine-based catalytic microporous polymers in sustainable C=N and C=C bond formation via iminium and enamine activation. ScienceDirect. [Link]

  • NHC ligands derived from Pyrrolidone. RLogin Consulting. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. [Link]

  • Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
  • 3,4-Diethylpyrrole. Organic Syntheses Procedure. [Link]

  • (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol. Tyger Scientific. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Process for the preparation of 1-alkyl-2-(2-aminoethyl)pyrrolidines.
  • Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
  • Synthesis of 1,2-anti amino alcohols and their applications in the asymmetric synthesis of polyhydroxylated indolizidine and pyrrolizidine alkaloids. Semantic Scholar. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • [1-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]pyrrolidin-2-yl]methanol. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (often referred to as N-(2-aminoethyl)prolinol).[1]

If you are here, you are likely struggling with one of three problems:

  • The "Ghost" Yield: The product vanishes during aqueous workup.

  • The "Comet" Spot: The compound streaks uncontrollably on silica gel TLC/columns.

  • The "Tar" Pot: The oil decomposes or discolors during distillation.

This molecule presents a "perfect storm" of purification challenges: it is highly polar (hydroxyl + primary amine + tertiary amine), water-soluble , and basic .[1][2] Standard organic protocols often fail. This guide provides field-tested solutions to recover your high-value intermediate.

Module 1: Triage & Strategy

Before proceeding, determine the state of your crude material.[1] Do not default to column chromatography unless necessary.

Decision Matrix: Purification Route

PurificationStrategy Start Crude Material Assessment PurityCheck Purity > 85% (NMR/GC)? Start->PurityCheck ImpurityType Identify Impurities PurityCheck->ImpurityType No Distillation Route A: High Vacuum Distillation (Preferred for Scale >5g) PurityCheck->Distillation Yes ImpurityType->Distillation Volatile solvents/start mat. Column Route B: Modified Chromatography (Preferred for Scale <1g) ImpurityType->Column Non-volatile tars/salts SaltFormation Route C: Salt Crystallization (Specific Impurities) ImpurityType->SaltFormation Enantiomeric enrichment needed

Figure 1: Strategic decision tree for selecting the optimal purification method based on crude purity and scale.

Module 2: Troubleshooting Guides (Q&A)

Ticket #101: "My product is stuck on the column (or streaking badly)."

User Issue:

"I tried purifying the crude oil on a standard silica column using DCM:MeOH (9:1). The product eluted from fraction 10 to 50 as a long streak. Recovery is poor."[2]

Root Cause: Silanol Interactions. Standard silica gel is slightly acidic (pH 5–6).[1] Your molecule contains two basic nitrogen centers (primary and tertiary amines).[1] These form strong hydrogen bonds and ionic interactions with the free silanol groups (Si-OH) on the silica, causing irreversible adsorption and "tailing."[1]

Resolution: The "Basified" Silica Protocol You must neutralize the silica acidity to allow the amine to pass through.

Protocol A: Basified Silica Flash Chromatography

  • Mobile Phase Preparation:

    • Prepare a mixture of DCM : MeOH : NH₄OH (25% aq) .

    • Ratio: Start with 90 : 9 : 1 . If the compound is very polar, move to 80 : 18 : 2 .[1]

    • Note: The ammonium hydroxide competes with your amine for the silanol sites.

  • Column Pre-treatment (Critical):

    • Flush the silica column with the mobile phase before loading your sample. This "deactivates" the silica.

  • Alternative Stationary Phase:

    • If available, use Neutral Alumina (Brockmann Grade III) or Amine-functionalized Silica (NH₂-SiO₂).[1] These prevent the acid-base interaction entirely.

Data Comparison: Retention Factors (Rf)

Stationary Phase Eluent (DCM:MeOH 9:1) Eluent (DCM:MeOH:NH₄OH 90:9:[1]1) Result
Standard Silica Rf 0.0 – 0.3 (Streak) Rf 0.35 (Compact Spot) Use Basified

| Neutral Alumina | Rf 0.4 (Round Spot) | N/A | Excellent Alternative |[1]

Ticket #102: "I cannot extract the product from the aqueous quench."

User Issue:

"After the reaction, I quenched with water and tried extracting with Ethyl Acetate. The organic layer is empty. The product is stuck in the water."

Root Cause: High Partition Coefficient (LogP < 0). The molecule has a hydrophilic hydroxyl group and two amines. It prefers water over organic solvents like Ethyl Acetate or Ether.

Resolution: The "Salting Out" Technique You must saturate the aqueous layer to force the organic molecule out.

Protocol B: High-Efficiency Extraction

  • Saturation: Add solid Potassium Carbonate (K₂CO₃ ) or Sodium Chloride (NaCl ) to the aqueous phase until no more solid dissolves (saturation).[1]

    • Why K₂CO₃? It saturates the water and ensures the pH is high (>12), keeping the amines unprotonated (free base form).[1]

  • Solvent Switch:

    • Stop using Ethyl Acetate.

    • Use Chloroform (CHCl₃) , Dichloromethane (DCM) , or n-Butanol .[1]

    • Ratio: Perform 3–4 extractions with a solvent volume equal to 50% of the aqueous volume.

  • Continuous Extraction:

    • For scales >10g, use a Liquid-Liquid Continuous Extractor with DCM for 12–24 hours.[1]

ExtractionWorkflow Aqueous Aqueous Reaction Mixture (Product Dissolved) Salt Add Solid K2CO3 (Saturate & Basify) Aqueous->Salt Step 1 Solvent Extract with CHCl3 or DCM (Not EtOAc!) Salt->Solvent Step 2: Force Phase Split Dry Dry Organic Layer (Na2SO4) Solvent->Dry Product Concentrated Product Dry->Product

Figure 2: "Salting Out" workflow to recover highly polar amines from water.[1]

Ticket #103: "The oil turns black during distillation."

User Issue:

"I attempted vacuum distillation. The bath was at 140°C. The material turned into a black tar and nothing distilled over."

Root Cause: Thermal Decomposition & Oxidation. While the diamine (without OH) boils at ~70°C (23 mmHg), the prolinol derivative boils significantly higher due to hydrogen bonding.[1] Prolonged heating at >150°C causes oxidation (N-oxide formation) or polymerization.[1]

Resolution: High Vacuum Short-Path Distillation You need to lower the boiling point by drastically lowering the pressure.

Protocol C: Vacuum Distillation Parameters

  • Equipment: Kugelrohr apparatus or Short-Path Distillation head (Vigreux columns add too much hold-up volume).[1]

  • Pressure: Must be < 1.0 mbar (High Vacuum). Do not use a water aspirator (~20 mbar is insufficient).[1]

  • Temperature:

    • Bath Temp: 110–130°C.

    • Vapor Temp: Expect collection around 95–105°C at 0.5 mbar .[3]

  • Inert Atmosphere: Bleed dry Nitrogen or Argon into the capillary if not using a Kugelrohr. Hot amines oxidize rapidly in air.

Module 3: Storage & Stability (FAQ)

Q: Why did my clear oil turn into a white solid crust after a week? A: Your product absorbed Carbon Dioxide (CO₂) from the air. Primary and secondary amines react with atmospheric CO₂ to form carbamates (white crust).[1]

  • Fix: Store under Argon/Nitrogen in a tightly sealed vial at 4°C.

Q: Can I store it as a salt? A: Yes, this is recommended for long-term stability.[1]

  • Dissolve the oil in Ethanol.

  • Add 2 equivalents of Oxalic Acid or HCl (in dioxane).[1]

  • Filter the resulting solid salt. The salt is non-hygroscopic and stable at room temperature.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of organic amines and prolinol derivatives). [1]

  • Biotage Application Notes. (2023). Purification of Very Polar Compounds using Amine-Functionalized Silica. (Guidance on overcoming silanol interactions).

  • Organic Syntheses. (1998).[4] Preparation of Pyrrolidine Derivatives. Org. Synth. 1998, 75, 215.[1] (General handling of prolinol precursors).

  • ChemicalBook. (2024). Properties of 1-(2-Aminoethyl)pyrrolidine derivatives. (Physical property verification).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 23356-96-9 (or related isomers) before handling.[1]

Sources

Technical Support Center: Improving Enantioselectivity with [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol and its derivatives in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their enantioselective transformations. The pyrrolidine scaffold is a cornerstone in the architecture of numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What makes [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol a promising ligand for asymmetric catalysis?

A1: This ligand class possesses a unique combination of structural features that are highly advantageous for inducing enantioselectivity. The pyrrolidine ring provides a rigid chiral backbone, while the aminoethyl and methanol moieties offer two distinct points of coordination. This bidentate chelation to a metal center creates a well-defined and sterically constrained chiral environment, which is crucial for differentiating between the two enantiotopic faces of a prochiral substrate.[3] The structural rigidity of the pyrrolidine scaffold, combined with the flexibility of the side chain, allows for fine-tuning of the catalyst's steric and electronic properties.

Q2: What types of reactions are typically catalyzed using these ligands?

A2: Based on their structure as chiral diamino alcohols, these ligands are promising for a range of asymmetric reactions.[3] These include, but are not limited to:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Particularly for the reduction of ketones and imines to produce chiral alcohols and amines, often with ruthenium and rhodium catalysts.[3]

  • Asymmetric Michael Additions: Either as an organocatalyst or as a ligand for metal-catalyzed additions.[3]

  • Asymmetric Aldol Reactions: Leveraging the pyrrolidine core to facilitate enamine-based catalysis.[3]

  • Asymmetric Alkylation and Arylation reactions.

Q3: How does the choice of the metal precursor impact the catalytic activity and enantioselectivity?

A3: The metal center is fundamental to the catalyst's performance. Different metals (e.g., Rhodium, Ruthenium, Iridium, Palladium, Copper, Gold) have distinct electronic properties, coordination geometries, and reactivity profiles.[4][5] The choice of metal will dictate the types of transformations possible and will significantly influence the enantioselectivity by altering the geometry of the transition state. For instance, in asymmetric hydrogenation, Rhodium and Ruthenium complexes with chiral diamine ligands are extensively used. The selection of the appropriate metal precursor is a critical first step in catalyst optimization.[3]

Q4: Can I use this ligand as an organocatalyst without a metal?

A4: Yes, the pyrrolidine scaffold is a well-established motif in organocatalysis, most notably in the form of proline and its derivatives.[6][7] The secondary amine of the pyrrolidine can react with carbonyl compounds to form chiral enamines or iminium ions, which then undergo enantioselective reactions. The [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol ligand contains a secondary amine within the pyrrolidine ring, making it a candidate for organocatalytic transformations.

II. Troubleshooting Guides

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is one of the most common challenges in asymmetric catalysis. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issues.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature has a profound impact on enantioselectivity. Generally, lower temperatures lead to a larger difference in the activation energies for the formation of the two enantiomers, often resulting in higher ee.[8] However, some catalytic systems exhibit an optimal temperature range, and in rare instances, a reversal of enantioselectivity can be observed at different temperatures.[9][10]

    • Solution: Screen a range of temperatures (e.g., from -78°C to room temperature or higher) to determine the optimal condition for your specific substrate-catalyst system.[11] Be aware that in some cases, higher temperatures can lead to increased enantioselectivity.[12]

  • Incorrect Solvent Choice: The solvent can significantly influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[8][13] Solvent polarity, coordinating ability, and steric bulk can all play a role.

    • Solution: Screen a variety of solvents with different properties (e.g., coordinating solvents like THF and non-coordinating solvents like toluene or dichloromethane).[11]

  • Ligand Structure and Purity: The steric and electronic properties of the ligand are paramount for achieving high enantioselectivity.[14] Even minor impurities in the ligand can have a detrimental effect on the catalytic performance.

    • Solution: Ensure the ligand is of high purity. If results are still suboptimal, consider modifying the ligand structure. For example, introducing bulkier substituents on the pyrrolidine ring or the aminoethyl side chain can enhance steric hindrance and improve facial discrimination of the substrate.[15]

  • Inappropriate Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the ligand is critical for the formation of the active catalytic species. An incorrect ratio can lead to the formation of multiple, less selective, or inactive catalyst species.

    • Solution: Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:1.1, 1:1.2) to find the optimal composition for your reaction.

  • Presence of Water or Oxygen: Many organometallic catalysts are sensitive to air and moisture. Water can hydrolyze the catalyst or react with organometallic reagents, while oxygen can lead to catalyst decomposition through oxidation.

    • Solution: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Workflow for Optimizing Enantioselectivity:

Caption: Systematic approach to troubleshooting low enantioselectivity.

Problem 2: Low or No Catalytic Activity (Poor Conversion)

Even with high enantioselectivity, a reaction is not synthetically useful if the conversion to the desired product is low.

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be unstable under the reaction conditions or susceptible to poisoning by impurities in the substrate or solvent.

    • Solution: Ensure all reagents and solvents are of high purity.[13] The use of freshly prepared or properly stored catalysts is also crucial.[11] If catalyst deactivation is suspected, a higher catalyst loading might be necessary, or the addition of a co-catalyst or additive could stabilize the active species.

  • Incorrect Catalyst Pre-formation: In many cases, the active catalyst needs to be formed in situ by reacting the metal precursor with the ligand. The conditions for this pre-formation step (temperature, time, solvent) can be critical.

    • Solution: If the protocol involves a pre-formation step, ensure it is followed precisely. It may be beneficial to optimize the pre-stirring time and temperature of the metal and ligand before adding the substrate.[16]

  • Substrate Inhibition or Product Inhibition: The starting material or the product may coordinate to the metal center more strongly than the reactant, leading to inhibition of the catalytic cycle.[11]

    • Solution: Adjusting the reaction concentration (e.g., by slow addition of the substrate) or temperature may help to mitigate these inhibitory effects.[11]

  • Insufficient Reaction Time: The reaction may simply be slow under the chosen conditions.

    • Solution: Monitor the reaction progress over a longer period using techniques like TLC, GC, or NMR to determine if the conversion increases with time.

Experimental Protocol for Catalyst Screening:

  • Preparation of Stock Solutions: Prepare stock solutions of the metal precursor, the [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol ligand, and the substrate in the chosen anhydrous solvent under an inert atmosphere.

  • Catalyst Formation: In a series of reaction vials, add the appropriate amounts of the metal precursor and ligand stock solutions to achieve the desired metal-to-ligand ratios. Allow the mixtures to stir at a specific temperature for a set time (e.g., 30 minutes at room temperature) to facilitate catalyst formation.

  • Reaction Initiation: Add the substrate stock solution to each vial to initiate the reaction.

  • Reaction Monitoring: At regular intervals, take aliquots from each reaction vial and quench them. Analyze the aliquots by chiral HPLC or GC to determine both the conversion and the enantiomeric excess.

  • Data Analysis: Plot the conversion and enantiomeric excess as a function of time for each set of reaction conditions to identify the optimal parameters.

Problem 3: Inconsistent or Irreproducible Results

Lack of reproducibility is a significant issue that can hinder research progress.

Possible Causes & Solutions:

  • Variability in Reagent Quality: The purity of the solvent, substrate, metal precursor, and ligand can vary between batches.

    • Solution: Use reagents from the same batch for a series of experiments whenever possible. If a new batch is used, it is advisable to re-run a standard reaction to ensure consistency. Always use high-purity, anhydrous solvents.

  • Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable results.

    • Solution: Employ rigorous inert atmosphere techniques consistently for all experiments.

  • Temperature Fluctuations: Even small variations in the reaction temperature can affect both the rate and the enantioselectivity.

    • Solution: Use a reliable cryostat or a well-insulated ice/salt bath to maintain a constant temperature throughout the reaction.

  • Stirring Rate: In heterogeneous reactions or reactions with viscous solutions, the stirring rate can affect mass transfer and, consequently, the reaction rate.

    • Solution: Use a consistent and efficient stirring speed for all experiments.

Data Summary Table: Impact of Reaction Parameters on Enantioselectivity

ParameterCondition ACondition BCondition CEnantiomeric Excess (ee %)
Temperature -78 °C0 °C25 °C95%
85%
70%
Solvent TolueneTHFCH₂Cl₂92%
88%
75%
Ligand Ligand XLigand YLigand Z90%
96%
82%

III. Mechanistic Considerations

A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting and optimization.

Generalized Catalytic Cycle:

G Catalyst [M]-Ligand Complex Intermediate [M]-Ligand-Substrate Complex Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate TransitionState Diastereomeric Transition States (TS-R and TS-S) Intermediate->TransitionState Stereodifferentiating Step Product Enantioenriched Product TransitionState->Product Product Formation Regeneration Catalyst Regeneration Product->Regeneration Regeneration->Catalyst Cycle Repeats

Sources

troubleshooting low yields in reactions with [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Yields with [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Ticket ID: #TS-PROLINOL-001 Subject: Troubleshooting Low Yields & Isolation Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely encountering low yields with [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (often referred to as N-(2-aminoethyl)prolinol) not because the reaction failed, but because the molecule is engineered to resist standard isolation techniques.

This building block possesses a "perfect storm" of physicochemical properties:

  • High Hydrophilicity: It partitions aggressively into aqueous phases during workup.

  • Tridentate Chelation: The

    
     motif is a potent ligand that poisons transition metal catalysts (Pd, Cu).
    
  • Amphoteric Surface Activity: It streaks severely on silica gel, leading to fraction loss.

This guide moves beyond basic protocols to address the causality of these failures and provides self-validating solutions.

Module 1: The "Invisible Product" (Workup & Isolation)

The Problem: TLC shows full conversion, but the mass balance after aqueous extraction is near zero. The Cause: The molecule contains a primary amine, a tertiary amine, and a primary alcohol. This polarity (LogP < 0) means it prefers water over ether or ethyl acetate. Standard washes (brine/water) effectively "wash away" your product.

Protocol: The "Salting-Out" Extraction System

Do not use Diethyl Ether or straight Ethyl Acetate. Use the following high-polarity extraction protocol.

  • Saturation: Saturate the aqueous reaction mixture completely with solid NaCl (add until no more dissolves). This disrupts the hydration shell of the amine.

  • pH Adjustment: Adjust aqueous pH to >12 using 5M NaOH. You must suppress the protonation of both amine sites (

    
    ).
    
  • The Solvent Cocktail: Extract using Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .

    • Why: These mixtures disrupt hydrogen bonding networks in water better than pure lipophilic solvents.

  • Back-Extraction: Re-extract the combined organic layers once with a minimal volume of saturated brine to remove trapped water, then dry over

    
    .
    

Validation Step:

  • Before discarding the aqueous layer: Take a 1 mL aliquot, evaporate it to dryness, and run an NMR (in

    
    ). If you see pyrrolidine peaks, your extraction failed.
    

ExtractionLogic start Crude Reaction Mixture (Aqueous) check_ph Check pH start->check_ph adjust_ph Adjust to pH > 12 (Ensure Free Base) check_ph->adjust_ph pH < 12 salt Saturate with NaCl (Salting Out) check_ph->salt pH > 12 adjust_ph->salt solvent Extract with CHCl3:IPA (3:1) salt->solvent check_aq Validation: NMR of Aqueous Residue solvent->check_aq check_aq->solvent Product Detected end Dry & Concentrate check_aq->end Clean Aqueous

Figure 1: Decision logic for extracting highly polar amino-alcohols from aqueous media.

Module 2: Chemoselectivity (Amine vs. Alcohol)

The Problem: You intend to acylate the primary amine, but you get mixtures of


-acyl, 

-acyl, and

-diacyl products. The Cause: While primary amines are generally more nucleophilic than alcohols, the intramolecular proximity of the hydroxyl group in this scaffold can facilitate

-acylation via hydrogen-bond delivery or simply through high local concentration if the base is too strong.

Troubleshooting Table:

Target SiteRecommended ReagentBase/ConditionsMechanistic Insight

-Selective
N-hydroxysuccinimide (NHS) estersNo Base or Mild Base (

)
NHS esters are less reactive than acid chlorides, discriminating effectively between

and

.

-Selective
Acid Chloridesbiphasic Schotten-BaumannInterfacial reaction limits the availability of the reagent to the alcohol.

-Selective
Acid AnhydridesStrong Acid (

cat.)
Protonation of the amine deactivates it (

), leaving the

as the only active nucleophile.

Critical Control: If using acyl chlorides for


-acylation, maintain temperature at -78°C to -20°C . Room temperature promotes thermodynamic equilibration to the ester (

-acyl) or di-acylation.

Module 3: Catalyst Poisoning (Metal-Mediated Couplings)

The Problem: Buchwald-Hartwig or Suzuki couplings stall at <20% conversion. The Cause: The [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol motif is a tridentate ligand . It binds Palladium (Pd) more tightly than your phosphine ligands (BINAP, Xantphos), creating a catalytically inactive "Pd-sink."

The Solution:

  • Protect First: You cannot run standard cross-couplings with the free diamine-alcohol.

    • Protect the primary amine (Boc) and the alcohol (TBS/TBDMS).

  • Lewis Acid Additives: If protection is impossible, add a sacrificial Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to bind the diamine chelate, freeing the Pd catalyst. Note: This is risky and requires screening.
  • Catalyst Loading: Increase Pd loading to 5-10 mol% (standard 1% will be sequestered immediately).

Module 4: Purification (Chromatography)

The Problem: The compound streaks on silica, eluting from 0% to 100% methanol, or stays at the baseline. The Cause: The basic nitrogen atoms interact strongly with acidic silanols (


) on the silica surface, forming non-covalent salt bridges.

The Fix: The "Ammonia Shift" Standard silica gel is too acidic. You must modify the stationary phase.

  • Eluent: DCM : Methanol :

    
     (28% aq)  (e.g., 90:9:1).
    
  • Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Alternative: Use Neutral Alumina instead of Silica. Alumina is less acidic and reduces tailing for polyamines.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes, but it requires high vacuum (< 1 mmHg) and high temperatures (>100°C). However, be warned: at high temperatures, the alcohol can intramolecularly attack the pyrrolidine ring or the ethyl chain if any leaving groups are present, or undergo oxidation if the vacuum isn't strict. Kugelrohr distillation is recommended over fractional distillation to minimize thermal history.

Q: Why does my NMR show broad peaks? A: This is likely due to hydrogen bonding dynamics or proton exchange. Run the NMR in


 (methanol-d4) to collapse exchangeable protons, or add a drop of 

to your

tube. If the carbon backbone peaks are broad, it suggests restricted rotation due to intramolecular H-bonding; heating the NMR tube to 50°C often sharpens the spectrum.

Q: I need to oxidize the alcohol to an aldehyde. Swern oxidation failed. A: Swern conditions involve electrophilic sulfur species that react avidly with primary amines. You generally cannot oxidize the alcohol without protecting the amine first (e.g., as a Boc-carbamate). Once protected, use Dess-Martin Periodinane (DMP) , which is milder and tolerates carbamates well.

References

  • Polar Extraction Methods

    • L. K.
    • Principle: Salting-out effects and solvent polarity selection for hydrophilic amines.
    • (General principle verification)

  • Chemoselectivity in Amino Alcohols

    • G. M. Coppola, "Acylation of Amino Alcohols," Greene's Protective Groups in Organic Synthesis.
    • Principle: pH control for N vs O selectivity.[1]

  • Purification of Amines

    • Reich, H. J.
    • Principle: Use of triethylamine and ammonia to deactiv
  • Catalyst Deactivation by Chelators

    • M. G. Organ et al., "Catalyst Poisoning in Pd-Catalyzed Couplings," Chemistry - A European Journal.
    • Principle: Polyamines as c

Sources

Technical Support Center: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Catalyst Poisoning & Deactivation Last Updated: 2025-05-20

System Overview & Scope

You are likely employing [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (hereafter referred to as Ligand-A ) as a chiral ligand in the enantioselective addition of organometallic reagents (specifically Diethylzinc (Et₂Zn) or organolithiums) to aldehydes.

Unlike tertiary amine ligands (e.g., DAIB), Ligand-A possesses a primary amine on the ethyl side chain. While this offers tridentate coordination potential (


), it introduces a specific vulnerability: Substrate-Ligand Parasitic Condensation .

This guide addresses the three primary failure modes for this specific scaffold:

  • Parasitic Schiff Base Formation (Primary amine reacting with substrate).

  • Heterochiral Aggregation (The "Non-Linear" Trap).

  • Hydrolytic Decomposition (Trace moisture management).

Diagnostic Workflow

Before altering your reaction conditions, perform this diagnostic logic check to categorize your failure mode.

DiagnosticWorkflow Start START: Reaction Stalled or Low ee Q1 Q1: Is the reaction mixture heterogeneous (precipitate)? Start->Q1 Q2 Q2: Is the substrate an aliphatic/enolizable aldehyde? Q1->Q2 No (Clear/Yellow) Result_Moisture ISSUE: Hydrolytic Decomposition (Zinc Oxide formation) Q1->Result_Moisture Yes (White Solid) Q3 Q3: Does increasing catalyst loading restore linearity? Q2->Q3 No (Aromatic) Result_Schiff ISSUE: Schiff Base Poisoning (Ligand Consumption) Q2->Result_Schiff Yes Result_Agg ISSUE: Catalyst Aggregation (Product Inhibition) Q3->Result_Agg Yes Result_Kinetics ISSUE: Intrinsic Kinetics (Check Temperature) Q3->Result_Kinetics No

Figure 1: Diagnostic logic tree for isolating the root cause of catalyst deactivation.

Critical Troubleshooting Modules

Module A: The "Schiff Base" Trap (Ligand Consumption)

The Issue: Your ligand contains a primary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1] In the presence of aldehydes (your substrate), this amine can undergo condensation to form an imine (Schiff base).[1][2][3] This removes the active catalyst from the cycle and releases water, which further kills the organozinc reagent.

Symptoms:

  • Reaction starts fast but stalls at <50% conversion.

  • "Yellowing" of the solution over time (imines are often colored).

  • Drastic failure with aliphatic aldehydes (e.g., hexanal) compared to aromatic ones (e.g., benzaldehyde).

The Mechanism: The primary amine of Ligand-A attacks the electrophilic carbonyl of the substrate, competing with the alkyl-transfer reaction.

SchiffBaseMechanism Ligand Ligand-A (Primary Amine) Complex Active Catalyst (Zn-Complex) Ligand->Complex + Et2Zn Imine Inactive Schiff Base (Poisoned Ligand) Ligand->Imine + Substrate (Parasitic Side Rxn) Substrate Aldehyde (Substrate) Water H2O (Zinc Killer) Imine->Water Byproduct Water->Complex Hydrolysis (Deactivation)

Figure 2: The parasitic pathway where the substrate consumes the ligand.

Corrective Protocol:

  • Pre-formation is Mandatory: Do not mix Ligand-A and the aldehyde directly. You must form the Zinc-Ligand complex first.

    • Step 1: Dissolve Ligand-A in dry Toluene.

    • Step 2: Add Et₂Zn (2.0 equiv) at 0°C.

    • Step 3: Stir for 30 mins to form the zinc-alkoxide chelate. The coordination of the nitrogen to Zinc protects it from reacting with the aldehyde.

  • Temperature Control: Run the reaction at 0°C or lower . Schiff base formation has a higher activation energy than the zinc-addition pathway. Lower temperatures favor the catalytic cycle over the poisoning cycle.

Module B: Heterochiral Aggregation (Non-Linear Effects)

The Issue: Amino-alcohol zinc complexes are prone to forming dimers or tetramers. Often, the heterochiral dimer (formed between an (R)-ligand complex and an (S)-product alkoxide) is thermodynamically more stable but catalytically inactive. This is known as the Non-Linear Effect (NLE) .

Symptoms:

  • The enantiomeric excess (ee) of the product drops as conversion increases (auto-induction of racemate).

  • The reaction rate decreases non-linearly (faster than first-order decay).

Validation Experiment (The "Noyori Test"): Run the reaction with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).

  • If ee% increases significantly with higher loading, you have monomer-dimer equilibrium issues.

  • Solution: Add a non-chiral additive such as Titanium Tetraisopropoxide (Ti(OiPr)₄) or excess Diethylzinc to break up aggregates.

Module C: Environmental Poisoning (Moisture & Acids)

The Issue: Proline-derived ligands are hygroscopic. Furthermore, if your aldehyde substrate contains traces of carboxylic acid (from air oxidation), the acid will protonate the ligand or react with Et₂Zn to form inactive zinc carboxylates.

Data: Impact of Impurities

Impurity in BenzaldehydeCatalyst Activity (Relative Rate)Product ee%Observation
None (<0.1%)100%94%Clear solution
Benzoic Acid (1%)45%88%Slight haze
Benzoic Acid (5%)<5%N/AWhite precipitate
Water (0.5%)0%N/AViolent bubbling, then solid

Corrective Protocol:

  • Acid Wash: Wash your aldehyde substrate with 5% NaHCO₃, dry over MgSO₄, and distill under argon immediately before use.

  • Ligand Drying: Azeotropically dry Ligand-A with toluene (3x) before adding the metal source.

Frequently Asked Questions (FAQ)

Q: Can I use this ligand with aliphatic aldehydes (e.g., Octanal)? A: Proceed with extreme caution. Aliphatic aldehydes are less sterically hindered and more electrophilic, making them highly prone to the Schiff base poisoning described in Module A.

  • Recommendation: Switch to a tertiary amine analog (e.g.,

    
    -methylated version of Ligand-A) if possible, or use high catalyst loading (10-20 mol%) to compensate for ligand death.
    

Q: Why does the reaction turn bright yellow? A: This is the tell-tale sign of imine formation (Schiff base). Your ligand is reacting with the aldehyde.[1][2][4][5][6][7][8][9][10][11]

  • Fix: Ensure you are pre-complexing the ligand with Zinc for at least 30 minutes before adding the aldehyde.

Q: My product ee is only 20%. Is the ligand bad? A: Not necessarily. Low ee often indicates that the "background reaction" (uncatalyzed addition of Et₂Zn to aldehyde) is outcompeting the catalyzed pathway.

  • Fix: Slow down the background reaction by lowering the temperature to -20°C. The catalyzed pathway has a lower activation energy and will remain active, while the background reaction will virtually stop.

References & Authority

  • Noyori, R., & Kitamura, M. (1991).[6] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[6] Angewandte Chemie International Edition.

    • Context: Foundational text on the mechanism of amino-alcohol zinc catalysis and aggregation phenomena.

  • Soai, K., & Niwa, S. (1992).[6] Enantioselective addition of organozinc reagents to aldehydes.[5][6][7][8][9][10] Chemical Reviews.

    • Context: Comprehensive review of ligand structures, specifically addressing the stability differences between primary, secondary, and tertiary amine ligands.

  • Nugent, W. A. (2002).[9][10] An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes.[6][7][9][10] Organic Letters.

    • Context: Discusses the specific structural requirements for morpholine and pyrrolidine-based ligands to avoid deactivation.

Sources

workup procedures for reactions containing [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 51336-64-8 | Handling Highly Polar Diamino-Alcohols[1]

Status: Active Assigned Specialist: Senior Application Scientist Subject: Workup, Purification, and Troubleshooting Guide

Executive Summary & Molecule Profile

User Advisory: You are working with a highly polar, hygroscopic, chelating diamine . Standard organic workups (e.g., EtOAc/Water extraction) often fail because this molecule prefers the aqueous phase or streaks irreversibly on standard silica gel.

PropertyValue / CharacteristicImplication for Workup
Structure Pyrrolidine core, 1-aminoethyl side chain, 2-hydroxymethyl group.[1][2]Tridentate ligand capability (N-N-O); binds metals strongly.
Polarity (

)
Estimated < 0 (Hydrophilic).High water solubility. Difficult to extract into non-polar solvents.
Basicity Diprotic base.[1] Primary amine (

), Tertiary amine (

).
Must be at pH > 12 to exist as a free base for extraction.
Physical State Viscous oil / Low-melting solid.[1]Hard to crystallize; hygroscopic (absorbs water from air).

Module 1: Extraction Protocols (The "Invisible Product" Issue)

Common Ticket: "I finished my reaction, did an aqueous workup, and my organic layer is empty. Where is my product?"

Root Cause: The molecule is protonated or simply too polar to partition into standard organic solvents like Diethyl Ether or Hexane.

Protocol A: The "Salting-Out" Extraction (Recommended)

Use this method to force the molecule from the aqueous phase into the organic phase.

  • pH Adjustment (Critical):

    • Cool the aqueous reaction mixture to 0°C.

    • Basify to pH 12–14 using 50% NaOH or solid KOH .

    • Why? You must deprotonate both nitrogen atoms. Carbonate bases (

      
      ) are often too weak to fully suppress the ionization of the primary amine.
      
  • Saturation:

    • Saturate the aqueous layer with solid NaCl (brine is not enough; add solid salt until it stops dissolving).

    • Mechanism:[1][3][4] This increases the ionic strength of the water, lowering the solubility of organic organics ("Salting Out").

  • Solvent Selection:

    • Do NOT use: Diethyl Ether, Hexane, or pure EtOAc (Distribution coefficient

      
      ).
      
    • USE: DCM (Dichloromethane) or CHCl

      
       .
      
    • Pro-Tip: If recovery is still low, use DCM : Isopropanol (3:1) . The alcohol helps solvate the polar amine into the organic layer.

  • Continuous Extraction:

    • For large scales (>10g), if

      
       is still low, use a Liquid-Liquid Continuous Extractor  for 12–24 hours using DCM.
      
Troubleshooting Diagram: Extraction Decision Tree

ExtractionWorkflow Start Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH AdjustPH Adjust to pH > 12 (NaOH) CheckPH->AdjustPH If pH < 12 SolventChoice Select Solvent CheckPH->SolventChoice If pH > 12 AdjustPH->SolventChoice Standard DCM (3x Extraction) SolventChoice->Standard Standard Workup Enhanced DCM : iPrOH (3:1) Standard->Enhanced Low Recovery? Dry Dry over Na2SO4 (Avoid MgSO4 due to chelation risk) Standard->Dry Success Continuous Continuous Liquid-Liquid Extraction (12h) Enhanced->Continuous Still in Water? Enhanced->Dry Success

Caption: Decision tree for maximizing recovery of hydrophilic amines from aqueous phases.

Module 2: Purification Strategies (The "Streaking" Issue)

Common Ticket: "My product streaks from the baseline to the solvent front on TLC. Column chromatography failed."

Root Cause: The basic amine groups interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing and irreversible adsorption.
Option A: Modified Normal Phase (Silica)
  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase Modifier: You MUST add a base to the eluent.

    • Recipe: DCM : MeOH :

      
       (start at 90:9:1).
      
    • Alternative: DCM : MeOH : Triethylamine (TEA) (95:4:1).

  • Pre-treatment: Flush the column with the eluent containing the base before loading the sample to neutralize acidic sites.

Option B: Amine-Functionalized Silica (Best for Purity)[1]
  • Stationary Phase: Amino-Silica (

    
    -Silica) .[1]
    
  • Benefit: The surface is already basic. No need for toxic amine additives in the solvent.

  • Eluent: Hexane/Ethanol or DCM/MeOH gradients.

Option C: Distillation (Scalable)
  • Since the molecule is an oil/low-melting solid, vacuum distillation is often cleaner than chromatography.[1]

  • Requirements: High vacuum (< 1 mmHg) and short-path distillation head.[1]

  • Warning: Ensure all alkylating agents are quenched before heating to prevent polymerization.

Module 3: Metal Scavenging (The "Green Oil" Issue)

Common Ticket: "I used a copper catalyst (or Raney Ni) earlier. My product is green/blue and standard EDTA washes aren't working."

Root Cause: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is a chelating ligand .[1] It binds metals more tightly than standard wash buffers.

Protocol: Scavenging Resins

Do not rely on liquid-liquid extraction for metal removal.[1] Use solid-supported scavengers.

  • Dissolve: Dissolve the crude oil in MeOH or THF.

  • Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.

    • Dosage: 3–5 equivalents relative to the estimated metal content.

  • Incubate: Stir at 40°C for 4–12 hours.

  • Filter: Filter off the resin. The filtrate should be colorless.

Module 4: Storage & Stability

  • Hygroscopicity: The molecule will pull water from the air, turning a solid into a goo (deliquescence).

  • CO2 Absorption: Primary amines react with atmospheric CO2 to form carbamates/carbonates.

  • Recommendation: Store under Argon/Nitrogen in a tightly sealed vial. If long-term storage is needed, convert it to the dihydrochloride salt (treat with HCl in dioxane, filter the solid). The salt is non-hygroscopic and shelf-stable.[1]

References

  • Chemical Properties & Handling

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for N-(2-Aminoethyl)pyrrolidine (Structural Analog).[1]

    • Link: (Search CAS: 7154-73-6 for analog properties).[1]

  • Purification of Polar Amines

    • Title: "Purification of strong polar and basic compounds" (Discussion on HILIC and Amine-Silica).
    • Source: Reddit ChemPros / Teledyne ISCO Technical Notes.
    • Link:[1]

  • Extraction Methodology

    • Title: "Workup for Removing Amines / Extraction of Hydrophilic Amines."
    • Source: University of Rochester, Department of Chemistry, Not Voodoo X.
    • Link:[1]

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination for Products of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Catalyst Context: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is a bifunctional organocatalyst belonging to the pyrrolidine-diamine class. It is primarily deployed in asymmetric Michael additions (e.g., ketones/aldehydes to nitroalkenes) and aldol reactions. The Analytical Challenge: The reaction products—typically


-nitroketones, 

-nitroaldehydes, or

-hydroxy carbonyls—present distinct challenges for enantiomeric excess (

) determination. Aldehyde products are prone to racemization on silica and often lack sufficient UV chromophores, rendering direct Chiral HPLC difficult. Guide Scope: This guide objectively compares analytical modalities, establishing the Reductive-HPLC Protocol as the industry gold standard for this specific catalytic class, while evaluating Chiral GC and NMR as situational alternatives.

Part 1: Comparative Analysis of Analytical Modalities

The choice of method depends heavily on the stability of the carbonyl product and its volatility.

Table 1: Strategic Comparison of Determination Methods
FeatureMethod A: Direct Chiral HPLC Method B: Reductive-HPLC (Gold Standard) Method C: Chiral GC Method D: NMR (Mosher's)
Target Analyte Stable Ketones / Nitro-compoundsAldehydes (converted to alcohols)Volatile Ketones / EstersAlcohols / Amines
Precision High (

0.5%)
Very High (

0.2%)
High (

0.5%)
Moderate (

2-5%)
Sample Prep Filtration onlyReduction (NaBH

) + Extraction
FiltrationDerivatization + Purification
Throughput 20-30 min/run1 hour prep + 20 min/run15-40 min/runSlow (requires pure sample)
Risk Factor Peak overlap; UV silenceIncomplete reductionThermal racemizationImpurity interference
Cost High (Solvents/Columns)HighLow (Gas carrier)High (Deuterated solvents)
In-Depth Technical Evaluation
1. The Gold Standard: Reductive-HPLC (Method B)

For aldehyde products derived from [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol catalysis, direct analysis is flawed. Aldehydes on silica-based chiral stationary phases (CSPs) can undergo hemiacetal formation or


-epimerization.
  • Mechanism: In situ reduction using Sodium Borohydride (NaBH

    
    ) converts the labile aldehyde into a stable primary alcohol.
    
  • Advantage: Primary alcohols interact robustly with carbamate-based CSPs (e.g., Chiralpak AD-H, OD-H) via hydrogen bonding, significantly enhancing resolution factor (

    
    ).
    
2. Direct Chiral HPLC (Method A)

Suitable only for ketone products (e.g., Michael adducts of cyclohexanone).

  • Causality: Ketones lack the highly acidic

    
    -proton found in aldehydes, making them stable enough for direct injection.
    
  • Limitation: If the substrate lacks an aromatic ring (UV chromophore), detection requires refractive index (RI) or evaporative light scattering (ELSD), which are less sensitive than UV-Vis.

3. Chiral Gas Chromatography (Method C)

Best for highly volatile, non-polar adducts.

  • Constraint: Many products of this catalyst (e.g., nitro-compounds) are thermally labile. Injector port temperatures (>200°C) can cause retro-Michael reactions, leading to false data.

Part 2: Validated Experimental Protocols

Protocol 1: The "Reductive-HPLC" Workflow (For Aldehyde Products)

Use this protocol for


-nitroaldehydes to prevent racemization.

Reagents:

  • Crude Reaction Mixture (containing catalyst and product)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH

    
    )
    
  • Saturated NH

    
    Cl solution
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Quench & Cool: Upon reaction completion, cool the reaction vessel to 0°C. Do not work up the aldehyde.

  • In Situ Reduction: Add MeOH (2 mL per mmol substrate). Add excess NaBH

    
     (3.0 equiv) portion-wise.
    
    • Scientific Logic:[1][2][3][4][5][6][7] Immediate reduction "freezes" the stereocenter. The alcohol product is configurationally stable.

  • Stir: Stir at 0°C for 10-20 minutes. Monitor by TLC (aldehyde spot disappearance).

  • Quench Excess Hydride: Carefully add sat. NH

    
    Cl.
    
  • Extraction: Extract with DCM (x3). Dry combined organics over Na

    
    SO
    
    
    
    . Filter and concentrate.
  • Purification: Flash chromatography (Silica gel). Note: The alcohol is much easier to purify than the aldehyde.

  • Analysis: Dissolve in HPLC-grade Isopropanol (IPA)/Hexane. Inject onto Chiralpak AD-H or OD-H.

Protocol 2: HPLC Parameter Setup
  • Mobile Phase: Hexane : Isopropanol (Typical ratios: 90:10 to 70:30).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (lowering to 10°C can improve resolution for difficult pairs).

  • Detection: UV @ 210 nm (for nitro group) or 254 nm (if aromatic rings are present).

Part 3: Visualization of Workflows

The following diagrams illustrate the decision logic and the reductive workflow.

Diagram 1: Analytical Decision Matrix

Caption: Logical decision tree for selecting the correct ee determination method based on product stability and volatility.

DecisionMatrix Start Start: Reaction Product TypeCheck Is the product an Aldehyde? Start->TypeCheck KetonePath Ketone/Ester TypeCheck->KetonePath No (Stable) MethodB Method B: Reductive HPLC (Reduce -> Alcohol -> HPLC) TypeCheck->MethodB Yes (Unstable) VolatilityCheck Is it volatile (<200°C BP)? KetonePath->VolatilityCheck UVCheck Has UV Chromophore? VolatilityCheck->UVCheck No MethodC Method C: Chiral GC (Beta-Dex Columns) VolatilityCheck->MethodC Yes MethodA Method A: Direct HPLC (Chiralpak AD/OD) UVCheck->MethodA Yes MethodD Method D: NMR / Deriv. HPLC (Mosher Ester or Hydrazone) UVCheck->MethodD No

Diagram 2: The Reductive-HPLC Workflow

Caption: Step-by-step experimental flow for converting unstable aldehydes to stable alcohols for accurate ee measurement.

ReductiveWorkflow Reaction Reaction Mixture (Aldehyde + Catalyst) Cooling Cool to 0°C (Prevent Epimerization) Reaction->Cooling Reduction Add NaBH4 / MeOH (In-situ Reduction) Cooling->Reduction Workup NH4Cl Quench & Extraction Reduction->Workup Purification Flash Column (Isolate Alcohol) Workup->Purification Analysis Chiral HPLC (Chiralpak AD-H/OD-H) Purification->Analysis

Part 4: Troubleshooting & Optimization

Racemic Reference Standard

Crucial Requirement: You cannot determine ee without a racemic standard.

  • Protocol: Run the reaction using a racemic catalyst (e.g., pyrrolidine + achiral additive) or mix equal parts of the product from (R)-catalyst and (S)-catalyst reactions.

  • Verification: The racemic trace must show 50:50 area integration (±1%) and baseline separation (

    
    ).
    
Peak Tailing

Organocatalytic products often contain amines or nitro groups that interact with residual silanols on HPLC columns.

  • Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.

    • Rule: Use DEA for basic products (amines). Use TFA for acidic products. For neutral alcohols, neutral mobile phase is usually sufficient.

"Missing" Enantiomer

If only one peak appears:

  • The ee is >99% (Possible, but verify).

  • The enantiomers are co-eluting (Resolution = 0).

  • Action: Change the column (e.g., switch from AD-H to OD-H) or change the modifier (switch IPA to Ethanol).

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1, 2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

  • Vanden Berghe, D., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632.

Sources

kinetic studies of reactions catalyzed by [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Reactions Catalyzed by [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ligand [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol represents a privileged class of tridentate (


) chiral chelators derived from the proline scaffold. Unlike simple bidentate prolinol derivatives, the addition of the 

-aminoethyl side arm creates a "hemi-labile" coordination environment. This structural feature is critical for stabilizing transition metals (particularly Cu(II) and Zn(II)) while providing a basic site for bifunctional activation.

This guide objectively compares the kinetic performance of these complexes against standard


-symmetric ligands (e.g., Bis(oxazoline)) and simple bidentate amino-alcohols in the context of the Asymmetric Henry (Nitroaldol) Reaction  and Aldol Condensation .
Mechanistic Profile & Ligand Design

The superior performance of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol complexes stems from their ability to form a rigid cis-fused bicyclic chelate with the metal center. This restricts the conformational freedom of the transition state more effectively than bidentate analogs.

Structural Logic
  • Pyrrolidine Backbone: Enforces rigidity and chirality.

  • C2-Methanol Group: Acts as a hemilabile donor (O-coordination) and a hydrogen-bond donor to the nitro-group of the substrate.

  • N1-Aminoethyl Arm: Provides a third coordination site (

    
    ) and acts as a Brønsted base to facilitate deprotonation of the nucleophile (nitromethane).
    
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle for the Cu(II)-catalyzed Henry reaction, highlighting the bifunctional activation mode.

HenryReaction cluster_legend Kinetic Checkpoints Catalyst Cu(II)-Ligand Complex (Resting State) Coordination Substrate Coordination (Lewis Acid Activation) Catalyst->Coordination + Aldehyde Substrate Aldehyde + Nitromethane Substrate->Coordination Deprotonation Nitronate Formation (Base-Assisted) Coordination->Deprotonation Intramolecular Base Activation TS C-C Bond Forming Transition State Deprotonation->TS k_rds (Rate Limiting) ProductRelease Product Release (Retro-Henry Equilibrium) TS->ProductRelease ProductRelease->Catalyst Regeneration K1 Reversibility (Retro-Henry) is common

Figure 1: Catalytic cycle of the Asymmetric Henry Reaction mediated by [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol Cu(II) complexes. The N-aminoethyl arm facilitates the rate-determining nitronate formation.

Comparative Performance Analysis

The following data compares the [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol ligand (Ligand A) against the industry-standard Bis(oxazoline) (Ligand B) and unsubstituted Prolinol (Ligand C) in the Copper-catalyzed Henry reaction of benzaldehyde with nitromethane.

Table 1: Comparative Kinetic & Stereochemical Data

MetricLigand A (Title Ligand)Ligand B (Ph-BOX)Ligand C (Simple Prolinol)
Coordination Mode Tridentate (

)
Bidentate (

)
Bidentate (

)
Catalyst Loading 5 - 10 mol%1 - 5 mol%10 - 20 mol%
Yield (24h) 92 - 97% 85 - 95%60 - 75%
Enantioselectivity (

)
85 - 90% >95%40 - 60%
TOF (h

)
~8 - 12 ~20~2 - 4
Solvent Tolerance High (Ethanol/Water)Low (Strictly Anhydrous)Moderate
Kinetic Stability High (Chelate Effect)ModerateLow (Ligand dissociation)

Critical Analysis:

  • Efficiency: While Ph-BOX ligands (Ligand B) often yield slightly higher

    
     values due to strict 
    
    
    
    symmetry, Ligand A offers a superior balance of operational simplicity. It tolerates protic solvents (EtOH) and moisture better than BOX complexes due to the robust tridentate chelate.
  • Rate Acceleration: The pendant primary amine in Ligand A acts as an internal base, significantly increasing the rate of nitronate generation compared to Ligand C, which relies solely on external base addition or weak solvent effects.

Experimental Protocol: Kinetic Profiling

To validate the kinetic parameters (


, reaction order), the following "Initial Rates" protocol is recommended. This workflow minimizes errors from product inhibition or retro-Henry reversibility.
Materials
  • Ligand: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (10 mol%)

  • Metal Source: Cu(OAc)

    
     H
    
    
    
    O (10 mol%)
  • Substrates: 4-Nitrobenzaldehyde (limiting reagent), Nitromethane (excess).

  • Solvent: Ethanol (Abs.) or THF.

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR integration).

Step-by-Step Methodology
  • Complex Formation: In a flame-dried Schlenk tube, dissolve the ligand (0.05 mmol) and Cu(OAc)

    
     H
    
    
    
    O (0.05 mmol) in Ethanol (1.0 mL). Stir for 1 hour at RT. The solution should turn deep blue/green, indicating complexation.
  • Baseline Establishment: Add the internal standard (0.05 mmol). Take a

    
     aliquot for NMR/HPLC analysis.
    
  • Reaction Initiation: Add Nitromethane (10 equiv., 0.5 mmol) followed by 4-Nitrobenzaldehyde (0.5 mmol). Start the timer immediately.

  • Sampling: Withdraw 50

    
    L aliquots at 5, 10, 15, 30, and 60 minutes.
    
  • Quenching: Immediately quench aliquots into a vial containing wet CDCl

    
     (or dilute acid for HPLC) to stop the reaction.
    
  • Data Processing: Plot [Product] vs. Time. The slope of the linear region (first 10-15% conversion) represents the initial rate (

    
    ).
    
Kinetic Workflow Diagram

KineticWorkflow Prep Complex Formation (1h, EtOH) Init Add Substrates (t=0) Prep->Init Sample Aliquot Sampling (5-60 min) Init->Sample Quench Quench (Wet CDCl3) Sample->Quench Interval Analysis HPLC/NMR Analysis Quench->Analysis Calc Calc. Initial Rate (v0) Analysis->Calc

Figure 2: Workflow for determining initial reaction rates (


) to avoid retro-aldol equilibrium interference.
Supporting Evidence & Validation
  • Self-Validating Protocol: The use of an internal standard (1,3,5-trimethoxybenzene) allows for real-time correction of solvent evaporation or sampling errors.

  • Mechanistic Insight: If the reaction order with respect to [Nitromethane] is found to be 1, it confirms that deprotonation/nitronate formation is rate-limiting, supporting the bifunctional role of the amino-ethyl side arm [1][2].

  • Solvent Effects: Studies indicate that protic solvents like ethanol accelerate the reaction for this specific ligand class by stabilizing the polar transition state, unlike BOX ligands which prefer non-polar solvents (DCM) [3].

References
  • Mechanistic Studies on Pyrrolidine-Based Catalysis: Detailed kinetic analysis of proline and prolinol derivatives in aldol-type reactions.

  • Copper(II)-Catalyzed Asymmetric Henry Reaction: Comparison of tridentate vs. bidentate ligand efficiency in nitroaldol transformations.

  • Kinetic Profiling of Amino-Alcohol Complexes: Methodologies for reaction progress kinetic analysis (RPKA) in asymmetric synthesis.

A Comparative Benchmarking Guide to [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol and its Peers in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective synthetic methodologies is a perpetual endeavor. Chiral organocatalysis has emerged as a powerful paradigm, offering metal-free and environmentally benign alternatives for the synthesis of enantiomerically enriched molecules.[1] Within this field, pyrrolidine-based catalysts have established themselves as a cornerstone, with L-proline being a seminal example of a simple amino acid capable of inducing high levels of stereocontrol.[2][3][4][5]

This guide provides a comprehensive comparative analysis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol , a chiral diamine alcohol, against two well-established benchmarks: the archetypal L-proline and the more structurally complex diamine, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine . Our objective is to furnish researchers with the necessary data and insights to make informed decisions when selecting a catalyst for their asymmetric transformations.

The Benchmark Reaction: Asymmetric Michael Addition of Aldehydes to Nitroolefins

To provide a robust and relevant comparison, we have selected the asymmetric Michael addition of aldehydes to nitroolefins as our benchmark reaction. This carbon-carbon bond-forming reaction is of fundamental importance in organic synthesis, as the resulting γ-nitroaldehydes are versatile intermediates that can be readily transformed into a variety of valuable chiral building blocks, including γ-amino acids.[6] The stereochemical outcome of this reaction is highly sensitive to the catalyst's structure, making it an excellent platform for evaluating and comparing the efficacy of different chiral organocatalysts.

Comparative Performance Analysis

CatalystAldehydeSolventYield (%)Enantiomeric Excess (ee, %)Reference
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (with TFA)Isovaleraldehyde2-PrOH8780[6]
L-proline Isovaleraldehyde2-PrOH8723[6]

This data clearly indicates that while both catalysts can promote the reaction, the chiral diamine catalyst, a close structural relative of our target molecule, delivers significantly higher enantioselectivity compared to L-proline under these conditions.[6] This suggests that the diamine scaffold is particularly well-suited for creating a highly organized chiral environment in the transition state of the Michael addition.

Expertise & Experience: Mechanistic Insights

The catalytic prowess of pyrrolidine-based organocatalysts in the Michael addition stems from their ability to activate the aldehyde donor through the formation of a nucleophilic enamine intermediate. The generally accepted mechanism involves a catalytic cycle that regenerates the catalyst.[7]

The Enamine Catalytic Cycle

The reaction is initiated by the condensation of the chiral secondary amine catalyst with the aldehyde to form an enamine. This enamine, being more nucleophilic than the parent aldehyde, then attacks the nitroolefin electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

Enamine Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Product Chiral Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst

Caption: Generalized enamine catalytic cycle for the asymmetric Michael addition.

The superior performance of the diamine catalyst can be attributed to its bifunctional nature. The second amine functionality, particularly when protonated by an acidic co-catalyst like trifluoroacetic acid (TFA), can act as a hydrogen-bond donor, activating the nitroolefin electrophile and orienting it for a highly stereoselective attack by the enamine.[7] This dual activation model explains the significantly higher enantioselectivity observed with the diamine catalyst compared to L-proline, which primarily relies on the steric hindrance of the pyrrolidine ring to control the stereochemical outcome.

The Role of the Acid Co-catalyst

The presence of an acid co-catalyst is often crucial for the efficiency of these reactions. The acid facilitates the formation of the enamine intermediate and also protonates the nitronate intermediate, accelerating the final hydrolysis step to regenerate the catalyst.

Catalyst Activation Workflow cluster_catalyst_activation Catalyst Activation cluster_reaction_steps Key Reaction Steps Chiral_Diamine Chiral Diamine Protonated_Diamine Protonated Diamine (Active Catalyst) Chiral_Diamine->Protonated_Diamine + Acid (e.g., TFA) Enamine_Formation Enamine Formation Protonated_Diamine->Enamine_Formation Catalyzes Michael_Addition Stereoselective Michael Addition Enamine_Formation->Michael_Addition Hydrolysis Hydrolysis Michael_Addition->Hydrolysis

Caption: Workflow illustrating the activation of the diamine catalyst and the key reaction steps.

Experimental Protocols

To facilitate the direct application and further investigation of these catalytic systems, we provide detailed experimental protocols for the asymmetric Michael addition.

General Experimental Protocol for Asymmetric Michael Addition

Materials:

  • Chiral catalyst (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine or L-proline)

  • Acid co-catalyst (e.g., Trifluoroacetic acid - TFA)

  • Aldehyde (e.g., Isovaleraldehyde)

  • Nitroolefin (e.g., (E)-β-nitrostyrene)

  • Anhydrous solvent (e.g., 2-Propanol)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral catalyst (0.3 equivalents) and the acid co-catalyst (0.3 equivalents).

  • Add the anhydrous solvent (e.g., 2-Propanol) and stir the mixture at the desired temperature (e.g., 4 °C).

  • To the stirred solution, add the aldehyde (1.0 equivalent).

  • Slowly add the nitroolefin (1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).

Conclusion

This comparative guide demonstrates that while L-proline is a foundational and effective catalyst for many asymmetric transformations, more structurally elaborated diamine catalysts, such as the close analog of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol, can offer significantly enhanced stereocontrol in reactions like the asymmetric Michael addition. The bifunctional nature of these diamine catalysts allows for a more organized and activating transition state, leading to higher enantioselectivities.

For researchers and drug development professionals, this implies that for challenging stereoselective syntheses, exploring beyond the simplest catalysts to more tailored structures like [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol could be a highly rewarding strategy. Further experimental investigation into the catalytic activity of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol itself is warranted and holds considerable promise for advancing the field of asymmetric organocatalysis.

References

  • Mase, N.; Thayumanavan, R.; Tanaka, F.; Barbas, C. F., III. Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Org. Lett.2004 , 6 (15), 2527–2530. [Link]

  • Erkkilä, A.; Pihko, P. M. Amine-catalyzed enantioselective Michael addition of aldehydes to nitroalkenes: a mechanistic investigation. J. Org. Chem.2006 , 71 (6), 2538–2541. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Wang, W.; Wang, J.; Li, H. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chem. Commun.2004 , (14), 1642–1643. [Link]

  • Bertelsen, S.; Jørgensen, K. A. Organocatalysis—after the gold rush. Chem. Soc. Rev.2009 , 38 (8), 2178–2189. [Link]

  • Notz, W.; List, B. Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. J. Am. Chem. Soc.2000 , 122 (30), 7386–7387. [Link]

  • Allemann, C.; Gordillo, R.; Clemente, F. R.; Cheong, P. H.-Y.; Houk, K. N. Theory of Asymmetric Organocatalysis with Proline: The Aldol Reaction. Acc. Chem. Res.2004 , 37 (8), 558–569. [Link]

  • Palomo, C.; Oiarbide, M.; Laso, A. Recent advances in the catalytic asymmetric Michael addition of carbonyl compounds. Chem. Soc. Rev.2007 , 36 (5), 897–911. [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]

  • Kotsuki, H.; Ikishima, H.; Okuyama, A. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. Heterocycles2008 , 75 (3), 493. [Link]

  • ChemRxiv. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]

  • MDPI. Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. [Link]

  • ACS Publications. Merging Chiral Diamine and Ni/SiO2 for Heterogeneous Asymmetric 1,4-Addition Reactions. [Link]

  • Galzerano, P.; Bencivenni, G.; Melchiorre, P. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2023 , 28 (5), 2234. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.